D-Glycero-D-guloheptonate-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H13NaO8 |
|---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7,7-heptadeuterio-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1/i1D2,2D,3D,4D,5D,6D; |
InChI Key |
FMYOMWCQJXWGEN-WJUXRQRASA-M |
Isomeric SMILES |
[2H][C@](C(=O)[O-])([C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: D-Glycero-D-guloheptonate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glycero-D-guloheptonate-d7, a deuterated form of D-Glycero-D-guloheptonate. This document summarizes its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential biological relevance.
Core Data Presentation
This compound is a stable isotope-labeled compound primarily used as an internal standard or tracer in metabolic research. The following table summarizes the available quantitative data for its sodium salt dihydrate form.
| Property | Value | Reference |
| Product Name | Sodium this compound · 2H2O | CDN Isotopes |
| Molecular Weight | 255.21 g/mol | CDN Isotopes |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes |
| Chemical Formula | C₇D₇H₆NaO₈ · 2H₂O | Inferred from supplier data |
| CAS Number (Unlabelled) | 10094-62-9 (for Sodium D-Glycero-D-guloheptonate) | CDN Isotopes |
Chemical Structure
The precise location of the seven deuterium (B1214612) atoms on the D-Glycero-D-guloheptonate backbone is not explicitly defined in publicly available data. However, based on common deuteration methods for carbohydrates, it is plausible that the deuterium atoms replace hydrogens on the carbon backbone. The fundamental structure of the non-deuterated D-glycero-D-gulo-heptonic acid is presented below.
Caption: General structure of D-glycero-D-gulo-heptonic acid.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is adapted from general methods for deuterium labeling of organic compounds.
Objective: To synthesize this compound from D-Glycero-D-guloheptonate.
Materials:
-
D-Glycero-D-guloheptonate
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Aluminum powder (Al)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel suitable for pressure reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a clean, dry reaction vessel, add Pd/C (5 mol%) and aluminum powder (2 equivalents).
-
Reaction Setup: Add D-Glycero-D-guloheptonate (1 equivalent) to the vessel. Evacuate the vessel and backfill with an inert gas three times.
-
Deuteration: Add D₂O to the reaction mixture under an inert atmosphere. Seal the vessel and heat the mixture to 100-120°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Salt Formation: To obtain the sodium salt, dissolve the purified acid in water and neutralize with an equimolar amount of sodium bicarbonate. Lyophilize the solution to obtain Sodium this compound.
Proposed Analytical Workflow
Objective: To confirm the identity and purity of synthesized this compound.
Caption: Analytical workflow for this compound.
Methodology:
-
Mass Spectrometry (MS):
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the [M-H]⁻ of this compound. The measured mass should be consistent with the calculated exact mass, confirming the incorporation of seven deuterium atoms.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O).
-
Expected Result: In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the seven deuterated positions compared to the spectrum of the non-deuterated standard. The ¹³C NMR spectrum can provide information about the carbon skeleton and confirm the overall structure.
-
-
Purity Assessment:
-
Technique: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., refractive index or evaporative light scattering detector).
-
Method: Develop a suitable isocratic or gradient method using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Expected Result: A single major peak, indicating the chemical purity of the compound.
-
Biological Context and Signaling Pathways
Direct involvement of D-Glycero-D-guloheptonate in specific signaling pathways is not well-documented. However, a related heptose, D-glycero-D-manno-heptose , is a known component of the lipopolysaccharide (LPS) in Gram-negative bacteria. The biosynthesis of its nucleotide-activated form, GDP-D-glycero-α-D-manno-heptose, is a critical pathway in these organisms. While not identical, understanding this pathway provides a framework for the potential metabolic context of related heptonic acids.
A study investigating the effects of D-glycero-D-gulo-heptose on D-glucose metabolism and insulinotropic action in rat pancreatic islets concluded that it did not significantly affect glucose-induced insulin (B600854) release and was not a suitable substitute for D-mannoheptulose in inhibiting D-glucose phosphorylation.[1]
The biosynthesis of the related GDP-D-glycero-α-D-manno-heptose involves a series of enzymatic steps, which can be visualized as a potential metabolic pathway for heptoses.
Caption: Biosynthesis of GDP-D-glycero-α-D-manno-heptose.
This pathway highlights the enzymatic transformations that heptose phosphates undergo in biological systems. While D-Glycero-D-guloheptonate is not a direct intermediate, its structural similarity suggests it could potentially interact with enzymes involved in heptose metabolism, making its deuterated form a valuable tool for metabolic flux analysis and inhibitor screening studies.
Conclusion
This compound is a valuable research tool for scientists in various fields, including metabolism, drug development, and biochemistry. While specific experimental and biological data for this particular deuterated compound are limited, this guide provides a foundational understanding based on available information for related compounds. The proposed protocols and workflows offer a starting point for researchers utilizing this stable isotope-labeled molecule in their studies. Further research is needed to fully elucidate its properties and potential biological roles.
References
An In-depth Technical Guide to the Synthesis and Purification of D-Glycero-D-guloheptonate-d7
This technical guide provides a comprehensive overview of the synthesis and purification of D-Glycero-D-guloheptonate-d7, a crucial stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of D-glycero-D-gulo-heptonic acid, a seven-carbon sugar acid. Its primary application lies in its use as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, allowing for accurate quantification of its non-labeled counterpart in complex biological matrices while co-eluting chromatographically. This guide outlines a plausible synthetic route and purification strategy based on established organic chemistry principles for carbohydrate synthesis and deuteration.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the non-deuterated D-glycero-D-gulo-heptonic acid backbone and the subsequent deuteration.
Synthesis of D-glycero-D-gulo-heptono-1,4-lactone
A common method for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis.[1][2] This process involves the addition of a cyanide group to the aldehyde of the starting sugar, followed by hydrolysis to a carboxylic acid and subsequent reduction. For the synthesis of D-glycero-D-gulo-heptonic acid, D-glucose is a suitable starting material.
Experimental Protocol: Modified Kiliani-Fischer Synthesis
-
Cyanohydrin Formation:
-
Dissolve D-glucose in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide (NaCN) in water while maintaining the temperature below 5 °C. The reaction mixture is stirred for several hours to allow for the formation of the two epimeric cyanohydrins (D-glycero-D-gulo- and D-glycero-D-ido-heptanenitrile).
-
-
Hydrolysis to Aldonic Acids:
-
The reaction mixture containing the cyanohydrins is then hydrolyzed by the addition of a strong base, such as sodium hydroxide, followed by heating. This converts the nitrile groups into carboxylate salts.
-
The solution is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylates, yielding a mixture of D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.
-
-
Lactonization and Separation:
-
The aqueous solution of the heptonic acids is concentrated under reduced pressure.
-
The resulting syrup is treated with a dehydrating agent or heated to promote the formation of the more stable 1,4-lactones.
-
The two diastereomeric lactones, D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone, can be separated by fractional crystallization or column chromatography.
-
Deuteration of D-glycero-D-gulo-heptono-1,4-lactone
Catalytic hydrogen-deuterium exchange (H/D exchange) is a versatile method for introducing deuterium into organic molecules.[3] In the presence of a suitable catalyst and a deuterium source like deuterium oxide (D₂O), protons attached to carbon atoms can be exchanged for deuterium.
Experimental Protocol: Catalytic Deuteration
-
Reaction Setup:
-
In a high-pressure reactor, dissolve D-glycero-D-gulo-heptono-1,4-lactone in an excess of deuterium oxide (D₂O).
-
Add a heterogeneous catalyst, such as platinum on carbon (Pt/C) or a similar noble metal catalyst.
-
-
Deuteration Reaction:
-
The reactor is sealed and heated to a temperature typically ranging from 100 to 150 °C for 24-48 hours. The elevated temperature and pressure facilitate the exchange of the C-H protons with deuterium from the D₂O.
-
The reaction is stirred continuously to ensure efficient mixing.
-
-
Work-up:
-
After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.
-
The D₂O is removed under reduced pressure to yield the crude D-glycero-D-gulo-heptono-1,4-lactone-d7.
-
-
Hydrolysis to this compound:
-
The deuterated lactone is then hydrolyzed to the open-chain carboxylate salt by treatment with a stoichiometric amount of a base (e.g., sodium hydroxide) in D₂O.
-
Lyophilization of the resulting solution yields the sodium salt of this compound.
-
Purification of this compound
The purification of the final product is critical to remove any unreacted starting materials, non-deuterated species, and other impurities. A multi-step chromatographic approach is typically employed.
Experimental Protocol: Purification
-
Ion-Exchange Chromatography (IEC):
-
The crude deuterated product is dissolved in a minimal amount of water and loaded onto a strong anion exchange (SAX) column pre-equilibrated with a low concentration buffer.[4]
-
The column is washed with the equilibration buffer to remove neutral and positively charged impurities.
-
The desired negatively charged this compound is then eluted using a salt gradient (e.g., 0-1 M sodium chloride).
-
Fractions are collected and analyzed (e.g., by TLC or LC-MS) to identify those containing the pure product.
-
-
Desalting by Reversed-Phase Chromatography:
-
The salt-containing fractions from the IEC are pooled and can be desalted using a reversed-phase (e.g., C18) column.
-
The sample is loaded onto the column, and the salt is washed away with water.
-
The more retained sugar acid is then eluted with a water/acetonitrile gradient.
-
-
Lyophilization:
-
The purified, desalted fractions are combined and lyophilized to obtain the final product as a white, fluffy solid.
-
Quantitative Data
The following table summarizes representative yields and purity data for the key steps in the synthesis and purification. It is important to note that this data is based on analogous, non-deuterated compounds and should be considered illustrative. Actual yields for the deuterated synthesis may vary.
| Step | Product | Representative Yield (%) | Representative Purity (%) |
| Synthesis | |||
| Kiliani-Fischer Synthesis | D-glycero-D-gulo-heptono-1,4-lactone | 30-40 | >95 (after separation) |
| Catalytic Deuteration | D-glycero-D-gulo-heptono-1,4-lactone-d7 | >90 | >98 (isotopic) |
| Purification | |||
| Ion-Exchange Chromatography | This compound | 70-85 | >98 |
| Reversed-Phase Desalting | This compound | >95 | >99 |
Application Workflow: Quantitative LC-MS/MS Analysis
This compound is primarily used as an internal standard for the accurate quantification of its non-labeled analog in biological samples. The following workflow outlines its application in a typical LC-MS/MS assay.[5][6]
-
Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) and a series of calibration standards.
-
Extraction: The analyte and internal standard are extracted from the matrix using a suitable technique (e.g., protein precipitation, solid-phase extraction).
-
LC Separation: The extracted sample is injected onto an LC system, where the analyte and internal standard are chromatographically separated from other matrix components. Due to their similar chemical properties, they will have nearly identical retention times.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for each sample and calibration standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
References
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. conductscience.com [conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
The Biological Significance of D-Glycero-D-gulo-heptonate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
D-glycero-D-gulo-heptonate, a seven-carbon sugar acid, has carved a niche in the biomedical field, not as a primary metabolic substrate or signaling molecule, but as a highly effective chelating agent. Its principal biological significance lies in its application as a ligand for the radionuclide Technetium-99m (99mTc), forming 99mTc-glucoheptonate (99mTc-GH). This radiopharmaceutical is a key diagnostic tool for renal cortical imaging. This technical guide provides an in-depth review of the biochemical properties, pharmacokinetics, and established applications of D-glycero-D-gulo-heptonate. It details the experimental protocols for the preparation and analysis of 99mTc-glucoheptonate, presents available quantitative data on its biological distribution and safety, and explores other investigated, though less substantiated, biological roles.
Core Function: A Potent Chelating Agent
The molecular structure of D-glycero-D-gulo-heptonate, with its carboxyl group and multiple hydroxyl groups, confers a strong ability to form stable complexes with various di- and trivalent metal ions. This sequestering action is the foundation of its biological utility.
Mechanism of Action: D-glycero-D-gulo-heptonate acts as a multidentate ligand, enveloping metal cations to form stable, water-soluble chelate complexes. This prevents the metal ions from engaging in undesirable precipitation reactions, particularly in alkaline solutions. Its effectiveness is noted across a wide pH range, making it a versatile agent in various applications. While specific stability constants for D-glycero-D-gulo-heptonate with many common metal ions are not widely published, its utility in industrial and pharmaceutical settings underscores its high affinity for ions such as calcium (Ca²⁺), iron (Fe³⁺), and, most notably, Technetium-99m.[1][2]
Primary Application: Renal Scintigraphy with 99mTc-Glucoheptonate
The most significant and well-documented biological application of D-glycero-D-gulo-heptonate is in nuclear medicine as a component of 99mTc-glucoheptonate (99mTc-GH), a radiopharmaceutical used for static renal imaging.
Mechanism of Renal Localization
99mTc-GH provides detailed images of the renal cortex, the outer part of the kidney. After intravenous injection, the complex is cleared from the blood and accumulates in the kidneys. A significant portion of its localization is due to active transport into the proximal tubules by the same enzyme systems responsible for transporting para-aminohippuric acid (PAH).[3] This mechanism allows for the assessment of renal morphology and function.
Pharmacokinetics and Biodistribution
Studies in animal models have elucidated the distribution and clearance of 99mTc-GH. The complex exhibits relatively rapid blood clearance and is primarily excreted through the urinary system. Its renal concentration is lower than that of the agent 99mTc-DMSA, but its faster clearance results in a lower overall radiation dose to the patient.[3]
Table 1: Biodistribution of 99mTc-Glucoheptonate in Rats (% Injected Dose)
| Organ | 1-hour Post-Injection (Mean ± SE) |
| Kidneys | 11.17 ± 0.49 |
| Liver | < 1.0 |
| Blood | Data not specified |
| Urine | Data not specified |
Source: Data derived from studies in Sprague-Dawley rats.[3] Note: This table reflects renal uptake; complete biodistribution data across all organs was not fully detailed in the cited abstract.
Safety and Toxicology
D-glycero-D-gulo-heptonate is considered to have a low toxicity profile. The EPA has classified monosodium D-glucoheptonate as a chemical of low concern based on experimental and modeled data.[1] Acute toxicity studies have established a high LD50, indicating low risk from short-term exposure.
Table 2: Acute Toxicity of Sodium D-glycero-D-gulo-heptonate
| Species | Route | LD50 | Reference |
| Rat | Oral | > 2000 mg/kg | [1] |
| Rat | Oral | > 4040 mg/kg | [4][5] |
| Rat | Dermal | > 2000 mg/kg | [1][5] |
Subacute toxicity studies of the complete 99mTc-glucoheptonate formulation in rats, dogs, and rabbits at doses up to 100 times the human equivalent showed no significant clinical abnormalities.[6] Observed ultrastructural changes in the liver were linked to the tin (stannous chloride) component of the formulation, not the glucoheptonate itself.[6]
Other Investigated Biological Roles
While the role of D-glycero-D-gulo-heptonate in diagnostics is clear, its involvement in other physiological processes has been investigated with largely negative or inconclusive results.
Effect on Insulin (B600854) Secretion
The potential for the corresponding sugar, D-glycero-D-gulo-heptose, to influence glucose metabolism has been studied. In isolated rat pancreatic islets, this heptose failed to affect glucose-induced insulin release. This suggests that neither the sugar nor its corresponding acid, D-glycero-D-gulo-heptonate, plays a significant role in the regulation of insulin secretion, unlike other heptoses such as D-mannoheptulose.
Anti-Inflammatory Properties
Some literature makes passing reference to potential anti-inflammatory properties via inhibition of prostaglandin (B15479496) synthesis. However, dedicated studies supporting this mechanism for D-glycero-D-gulo-heptonate are lacking. The established mechanisms of prostaglandin synthesis inhibition involve pathways and targets not known to be modulated by this molecule.
Experimental Protocols
Preparation of 99mTc-Glucoheptonate for Injection
This protocol describes the standard ligand-exchange method for preparing 99mTc-GH from a sterile kit.
Materials:
-
Lyophilized kit containing D-glycero-D-gulo-heptonate (calcium or sodium salt) and a reducing agent (e.g., Stannous Chloride, SnCl₂).
-
Sterile, non-pyrogenic 99mTc-pertechnetate (99mTcO₄⁻) solution from a Molybdenum-99/Technetium-99m generator.
-
Sterile 0.9% sodium chloride (saline) solution.
-
pH meter or pH strips.
-
Lead-shielded vial.
Methodology:
-
Aseptically add a specified volume of sterile saline to the lyophilized glucoheptonate kit vial to reconstitute the contents. Mix gently until dissolved.
-
Adjust the pH of the reconstituted solution to between 6.5 and 7.0, if necessary, using sterile acid or base as specified by the kit manufacturer.
-
Aseptically add the required activity of 99mTc-pertechnetate solution to the vial.
-
Gently agitate the vial to ensure complete mixing.
-
Allow the mixture to incubate at room temperature for a minimum of 15-20 minutes. During this time, the stannous ions (Sn²⁺) reduce the technetium from the +7 oxidation state (in TcO₄⁻) to a lower oxidation state, which is then chelated by the glucoheptonate.
-
Perform quality control checks (e.g., thin-layer chromatography) to determine the radiochemical purity. The labeling yield should be >95%.
-
The final product is a clear, colorless solution ready for intravenous administration.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This generalized protocol can be used to assess the effect of substances like D-glycero-D-gulo-heptose on insulin secretion.
Materials:
-
Isolated pancreatic islets (e.g., from rat).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation).
-
Test compound (e.g., D-glycero-D-gulo-heptose) at desired concentrations.
-
24-well culture plates.
-
Incubator (37°C, 5% CO₂).
-
Insulin radioimmunoassay (RIA) or ELISA kit.
Methodology:
-
Islet Recovery: Allow isolated islets to recover in culture medium for at least 1 hour post-isolation.
-
Pre-incubation: Hand-pick batches of 10 similarly sized islets and place them into wells of a 24-well plate. Pre-incubate the islets in KRB buffer containing a basal level of glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a baseline secretion rate.
-
Static Incubation: Remove the pre-incubation buffer and replace it with fresh KRB buffer containing:
-
Control (Basal): 2.8 mM Glucose.
-
Control (Stimulated): 16.7 mM Glucose.
-
Test Group 1: 16.7 mM Glucose + Test Compound (e.g., 10 mM D-glycero-D-gulo-heptose).
-
Test Group 2: 2.8 mM Glucose + Test Compound.
-
-
Incubate the plate for 60 minutes at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant (buffer) from each well.
-
Insulin Measurement: Quantify the amount of secreted insulin in the collected supernatants using an insulin RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the insulin secretion in the test groups to the basal and stimulated control groups to determine if the compound has an inhibitory or stimulatory effect.
References
- 1. epa.gov [epa.gov]
- 2. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
- 3. Mechanism of renal concentration of technetium-99m glucoheptonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. valudor.com [valudor.com]
- 6. A subacute toxicity study on 99m Tc stannous Glucoheptonate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to D-Glycero-D-guloheptonate-d7 for Researchers and Drug Development Professionals
Introduction: This guide provides a comprehensive overview of D-Glycero-D-guloheptonate-d7, a deuterated form of D-Glycero-D-guloheptonate. Its primary application in research and drug development is as a stable isotope-labeled internal standard for quantitative bioanalysis. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-labeled analyte in complex biological matrices using mass spectrometry-based methods.
Commercial Suppliers and Specifications
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The product is typically supplied as a sodium salt dihydrate. Key specifications from various suppliers are summarized below for easy comparison.
| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Format |
| LGC Standards | Sodium this compound 2H2O | CDN-D-8085 | ≥98 atom % D | ≥98% | Neat |
| CDN Isotopes | Sodium this compound · 2H2O | D-8085 | 98 atom % D | Not specified | Solid |
| MedChemExpress | This compound | HY-139502S | Not specified | Not specified | Solid |
Synthesis and Purification
Caption: Conceptual Synthesis Workflow for this compound.
Experimental Protocol: Synthesis of a Deuterated Sugar (Illustrative Example)
This protocol is a generalized representation based on the synthesis of specifically deuterated D-glucose and can be adapted for this compound.[1][2]
-
Protection of D-Glucose: Commercially available D-glucose is first protected to ensure regioselectivity in subsequent reactions. This can be achieved by forming an acetonide or by using benzyl (B1604629) ethers.
-
Oxidation: The protected glucose derivative is then oxidized at a specific position to an aldehyde using a mild oxidizing agent like Swern oxidation.
-
Introduction of Deuterium: The aldehyde is stereoselectively reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce the deuterium atom. This step is critical for the isotopic labeling.
-
Chain Elongation: To extend the carbon chain from a hexose (B10828440) to a heptose, a method like the Kiliani-Fischer synthesis can be employed. This involves the addition of a cyanide group, followed by hydrolysis and reduction. To achieve the desired d7 labeling, multiple deuteration steps would be necessary throughout the synthesis.
-
Deprotection: The protecting groups are removed under standard conditions to yield the free deuterated heptonic acid.
-
Purification: The final product is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure high chemical and isotopic purity.
Application in Quantitative Bioanalysis: Use as an Internal Standard
This compound is an ideal internal standard for the quantification of endogenous D-glycero-D-gulo-heptonic acid in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow for such an analysis is depicted below.
References
D-Glycero-D-guloheptonate-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Glycero-D-guloheptonate-d7, a deuterated form of D-Glycero-D-guloheptonate. This document covers its chemical properties, proposed synthesis, and its application as an internal standard in quantitative mass spectrometry-based assays. Additionally, it explores the potential relevance of related heptose derivatives in cellular signaling pathways.
Core Data Presentation
While a specific CAS number for this compound is not consistently available in commercial and regulatory databases, the CAS number for the unlabeled parent compound, D-Glycero-D-gulo-heptonic acid , is 87-74-1 . For its salt forms, such as the sodium or potassium salt, the CAS number 10094-62-9 is often referenced for the unlabeled compound. Researchers utilizing the deuterated form typically reference the unlabeled CAS number in their documentation.
| Property | Data |
| Chemical Formula | C₇H₇D₇O₈ |
| Molecular Weight | Approximately 233.22 g/mol |
| CAS Number (unlabeled) | 87-74-1 (acid), 10094-62-9 (salt forms) |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Commonly available at ≥95% |
Experimental Protocols
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound involves the catalytic hydrogen-deuterium (H-D) exchange of the unlabeled parent compound. This method is advantageous for introducing deuterium (B1214612) atoms at specific, non-labile positions.
Materials:
-
D-Glycero-D-guloheptonate (or its salt)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Deuterium gas (D₂) (optional, for pressure)
-
Anhydrous solvent (e.g., dry THF or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve D-Glycero-D-guloheptonate in a minimal amount of D₂O.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The flask should be equipped with a magnetic stirrer.
-
Deuteration: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 80-100°C). The reaction can be performed under a D₂ atmosphere to enhance the exchange rate.
-
Monitoring: The progress of the H-D exchange can be monitored by taking small aliquots of the reaction mixture, removing the catalyst by filtration, and analyzing the sample by ¹H NMR spectroscopy to observe the disappearance of proton signals at the deuterated positions.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of Celite®. The filtrate, containing the deuterated product in D₂O, is then lyophilized to obtain the solid this compound.
-
Purification and Characterization: The crude product can be further purified by recrystallization if necessary. The final product should be characterized by high-resolution mass spectrometry to confirm the molecular weight and isotopic distribution, and by ¹H and ¹³C NMR to confirm the structure and the extent of deuteration.
Experimental Workflow for Quantification using this compound as an Internal Standard
This workflow outlines the use of this compound as an internal standard for the quantification of endogenous D-Glycero-D-guloheptonate in a biological matrix (e.g., plasma or cell lysate) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
Biological matrix (e.g., plasma, cell lysate)
-
This compound (internal standard)
-
Unlabeled D-Glycero-D-guloheptonate (for calibration curve)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample (e.g., 100 µL), add a fixed amount of this compound solution (the internal standard).
-
For the calibration curve, spike known concentrations of unlabeled D-Glycero-D-guloheptonate into a blank matrix and add the same fixed amount of the internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by vortexing and centrifugation.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte and internal standard using a suitable HPLC column (e.g., a reversed-phase C18 or a mixed-mode column). A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Logical Relationships
While D-Glycero-D-guloheptonate itself is not a well-characterized signaling molecule, related heptose phosphates, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), are known to be pathogen-associated molecular patterns (PAMPs). These molecules can trigger innate immune responses by activating the NF-κB signaling pathway.[1] The following diagrams illustrate a potential biosynthetic pathway for a related heptose and a simplified representation of the downstream signaling cascade it can initiate.
Caption: Biosynthesis of GDP-D-glycero-α-D-manno-heptose.[2]
Caption: Simplified NF-κB activation by HBP.[1][3]
Caption: LC-MS/MS quantification workflow.
References
- 1. d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide on the Stability and Storage of D-Glycero-D-gulo-heptonate-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the stability and storage of D-Glycero-D-gulo-heptonate-d7. Due to the specific nature of this isotopically labeled compound, data has been synthesized from studies on the parent compound, D-glycero-D-gulo-heptonic acid, its salts, and general principles governing the handling of deuterated compounds and sugar acids.
Core Principles of Stability and Storage
The primary challenges in maintaining the integrity of D-Glycero-D-gulo-heptonate-d7 are its susceptibility to chemical degradation, isotopic exchange, and physical instability in solution. The key stability-influencing factors are moisture, temperature, light, and pH.
Deuterated Compounds: The core principle for handling deuterated compounds is the preservation of isotopic purity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which imparts metabolic stability (the kinetic isotope effect). However, deuterium (B1214612) atoms can be susceptible to exchange with hydrogen atoms, particularly from atmospheric moisture. This hydrogen-deuterium (H-D) exchange can compromise the isotopic integrity of the compound[1][2]. Therefore, minimizing exposure to moisture is critical.
Sugar Acids (Aldonic Acids): D-Glycero-D-gulo-heptonic acid is an aldonic acid, a class of sugar acids formed by the oxidation of an aldose. These molecules exist in equilibrium between the open-chain carboxylic acid form and a cyclic ester form known as a lactone[3][4]. The γ-lactone form of D-glycero-D-gulo-heptonic acid is a common state for this molecule[5][6][7]. This equilibrium can be influenced by pH and the solvent.
Recommendations for Storage and Handling
To ensure the chemical and isotopic integrity of D-Glycero-D-gulo-heptonate-d7, the following conditions are recommended.
The solid form of D-Glycero-D-gulo-heptonate-d7, whether as the free acid or a salt, is generally more stable than solutions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Reduces the rate of potential degradation reactions. While some suppliers suggest 10°C - 25°C for the lactone form, colder temperatures are preferable for long-term stability of deuterated compounds[1][6][8]. |
| 2-8°C for short-term storage. | Sufficient for maintaining stability over shorter periods[9]. | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, which can cause hygroscopic absorption and H-D exchange, and protects against oxidation[1][2][8]. |
| Container | Tightly sealed, amber glass vials or single-use ampoules. | Protects from light and moisture ingress. Amber vials prevent potential photodegradation[2][8]. Single-use containers are ideal to prevent repeated exposure to the atmosphere[2]. |
| Environment | Store in a dry, cool, and well-ventilated place. | General best practice for chemical storage to prevent degradation from environmental factors[5][10][11]. |
Solutions of D-Glycero-D-gulo-heptonate-d7 and its salts are more prone to degradation and instability. The stability of its calcium salt, calcium glucoheptonate, has been noted to be problematic, with precipitation being a key issue[12][13].
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. | Freezing the solution minimizes chemical degradation and potential microbial growth[8]. |
| 2-8°C for short-term working solutions. | Refrigeration slows degradation for immediate use, but long-term storage at this temperature is not recommended[14]. | |
| Solvent | Use high-purity, anhydrous aprotic solvents if possible. | Minimizes the source of protons for H-D exchange. If aqueous solutions are necessary, use high-purity water (e.g., Milli-Q). |
| pH | Maintain a near-neutral pH. | Both acidic and alkaline conditions can catalyze the degradation of sugars and sugar acids[15]. For the parent compound, a pH of ~3.5 to 4.5 is used in one synthesis process, but neutral pH is generally safer for storage[16]. |
| Container | Tightly sealed vials with septa. | Allows for withdrawal of the solution with a syringe under an inert atmosphere, minimizing atmospheric exposure[1]. |
| Preparation | Prepare solutions fresh for use when possible. | Given the potential for precipitation and degradation in solution, freshly prepared solutions are ideal for ensuring accuracy in experiments. |
Experimental Protocols
The following are generalized protocols for handling and stability testing, based on best practices for deuterated and hygroscopic compounds.
This protocol is designed to minimize moisture contamination and ensure accurate concentration.
-
Acclimatization: Remove the sealed container of solid D-Glycero-D-gulo-heptonate-d7 from its cold storage (-20°C or -80°C) and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid[2][8].
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon[2].
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the compound. Handle the compound swiftly to minimize exposure to air.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen high-purity, anhydrous solvent to dissolve the compound completely.
-
Dilution: Once fully dissolved, dilute the solution to the calibration mark on the volumetric flask with the solvent.
-
Mixing & Storage: Stopper the flask and mix the solution thoroughly by inverting it multiple times. Transfer the stock solution to a labeled, airtight container (preferably an amber vial with a septum cap) for storage under the recommended conditions (-20°C or below)[8].
This experiment determines the compound's tendency to absorb moisture.
-
Sample Preparation: Accurately weigh 5-10 mg of D-Glycero-D-gulo-heptonate-d7 into a pre-weighed container.
-
Controlled Humidity Exposure: Place the open container into a humidity chamber with a controlled relative humidity (RH), for example, 75% RH, which can be maintained using a saturated sodium chloride solution[1].
-
Mass Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and re-weigh it quickly.
-
Data Analysis: Calculate the percentage of weight gain over time to determine the rate and extent of moisture absorption.
Visualized Workflows and Pathways
The following diagrams illustrate key logical workflows for handling and understanding the stability of D-Glycero-D-gulo-heptonate-d7.
Caption: General workflow for the storage and preparation of D-Glycero-D-gulo-heptonate-d7.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldonic acid - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. D-Glycero-D-gulo-heptonic acid γ-lactone | 89-67-8 | W-204024 [biosynth.com]
- 7. chemeo.com [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. 17140-60-2 CAS MSDS (CALCIUM GLUCOHEPTONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 87-74-1 Name: D-glycero-D-gulo-heptonic acid [xixisys.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The stability of calcium glucoheptonate solutions - UBC Library Open Collections [open.library.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. US2735866A - Method for producing glucoheptonic - Google Patents [patents.google.com]
Technical Guide to the Safety of D-Glycero-D-gulo-heptonate-d7
This document provides a comprehensive overview of the safety data for D-Glycero-D-gulo-heptonate-d7, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets (SDS) and chemical databases. It is important to note that specific quantitative toxicological data for the deuterated form is limited; therefore, data for the non-deuterated analogue, Sodium D-glycero-D-gulo-heptonate, is included for reference and should be interpreted with caution.
Chemical Identification
| Identifier | Data |
| Product Name | Sodium D-Glycero-D-guloheptonate-d7 |
| Synonyms | Sodium α-D-Glucoheptonate-d7, Glucosecarboxylic Acid Sodium Salt-d7 |
| Chemical Formula | C7H7D7O8Na |
| CAS Number | Not available for the deuterated form. The unlabelled form is 13007-85-7.[1] |
| Molecular Weight | 255.206 g/mol |
Hazard Identification and GHS Classification
The GHS classification for Sodium this compound indicates that it is not classified as a hazardous substance.[1] However, some sources for the non-deuterated form suggest potential for skin and eye irritation.
GHS Classification (D-Glycero-D-gulo-heptonate-d7): Not a hazardous substance or mixture.[1]
Potential Hazards (based on non-deuterated form):
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.[1]
The following diagram illustrates the GHS classification based on available data.
Caption: GHS classification for D-Glycero-D-gulo-heptonate-d7.
Physical and Chemical Properties
A summary of the physical and chemical properties is provided below. Data for the deuterated compound is supplemented with information on the non-deuterated form where necessary.
| Property | Value | Source |
| Melting Point | 152-155 °C (for lactone form) | [2][3] |
| Boiling Point | 557.5 ± 30.0 °C (Predicted for lactone form) | [3] |
| Flash Point | No data available | [1] |
| Auto-ignition Temperature | No data available | [1] |
| Flammability | Not flammable or combustible | [1] |
| Solubility | Soluble in water | [4] |
Toxicological Information
| Endpoint | Result |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | May cause skin irritation.[1] |
| Serious Eye Damage/Irritation | May cause eye irritation. |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of D-Glycero-D-gulo-heptonate-d7 are not provided in the available safety data sheets. Standard methodologies, such as those established by the OECD, would typically be employed for hazard evaluation. For instance, skin irritation potential is often assessed using in vitro models with reconstructed human epidermis or in vivo studies following OECD Test Guideline 404.
Handling, Storage, and First Aid
Handling and Storage:
-
Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Ensure adequate ventilation.[1]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[5]
First-Aid Measures:
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
The following workflow illustrates the general procedure for handling a spill of this substance.
Caption: General spill response workflow for D-Glycero-D-gulo-heptonate-d7.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: Carbon oxides, sodium oxides.[1]
-
Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[1] Avoid dust formation and breathing dust.[1]
-
Environmental Precautions: Do not let product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1]
Exposure Controls and Personal Protection
Exposure Controls:
-
Engineering Controls: Use mechanical exhaust or a laboratory fume hood to avoid exposure.[1]
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.
-
Skin Protection: Handle with gloves. Wear appropriate protective clothing.
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
This guide is intended to provide a summary of the available safety information for D-Glycero-D-gulo-heptonate-d7. It is essential to consult the full Safety Data Sheet from the supplier before handling this chemical and to conduct a thorough risk assessment for any specific application.
References
Methodological & Application
Application Note: D-Glycero-D-guloheptonate-d7 as an Internal Standard for the Quantification of Vitamin C and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of Vitamin C (ascorbic acid) and its related metabolic precursors is crucial in various fields, including nutrition, clinical diagnostics, and drug development. Ascorbic acid is a vital antioxidant, and its levels can be indicative of physiological stress and nutritional status. D-glycero-D-gulo-heptonic acid is a key intermediate in the animal biosynthetic pathway of Vitamin C. The use of stable isotope-labeled internal standards in mass spectrometry-based quantification methods is the gold standard for achieving the highest accuracy and precision by correcting for matrix effects and variations in sample processing.
This application note describes a detailed protocol for the use of D-Glycero-D-guloheptonate-d7 as an internal standard for the quantification of D-glycero-D-gulo-heptonic acid and, by extension, as a tool for monitoring the Vitamin C biosynthesis pathway. The methodology is based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Principle
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte of interest as an internal standard (IS). The IS, in this case, this compound, is chemically identical to the analyte (D-glycero-D-gulo-heptonic acid) but has a different mass due to the deuterium (B1214612) labeling. This allows for its distinct detection by the mass spectrometer. By adding a known quantity of the IS to the sample at the beginning of the workflow, any loss of analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification.
Analytical Workflow
The following diagram illustrates the general workflow for the quantification of D-glycero-D-gulo-heptonic acid using this compound as an internal standard.
Caption: General experimental workflow for quantification.
Experimental Protocol
This protocol is adapted from a validated method for the analysis of ascorbic acid and its derivatives and is tailored for the quantification of D-glycero-D-gulo-heptonic acid.[1]
1. Materials and Reagents
-
D-glycero-D-gulo-heptonic acid (Analyte Standard)
-
Sodium this compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure water
-
Metaphosphoric acid (MPA)
-
Human plasma (or other biological matrix)
2. Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-glycero-D-gulo-heptonic acid in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable matrix mimic (e.g., 5% MPA in water).
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution in 50% ACN/water.
3. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (10 µg/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold ACN containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% ACN with 0.1% Formic Acid).
-
Transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions
UHPLC System:
| Parameter | Value |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-glycero-D-gulo-heptonic acid | 225.1 | 113.0 | 15 |
| This compound | 232.1 | 118.0 | 15 |
Note: The exact MRM transitions and collision energies should be optimized by infusing the standard solutions of the analyte and internal standard into the mass spectrometer.
Data Analysis and Quantification
The quantification of D-glycero-D-gulo-heptonic acid is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Signaling Pathway Context
D-glycero-D-gulo-heptonic acid is an intermediate in the biosynthesis of ascorbic acid in animals. Understanding its concentration can provide insights into the flux of this important metabolic pathway.
Caption: Simplified Vitamin C biosynthesis pathway.
Method Validation Data (Exemplary)
The following tables present exemplary data that should be generated during method validation to ensure the reliability of the results.
Table 1: Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | %CV |
| 1 | 0.012 ± 0.001 | 8.3 |
| 5 | 0.061 ± 0.004 | 6.6 |
| 10 | 0.125 ± 0.008 | 6.4 |
| 50 | 0.630 ± 0.031 | 4.9 |
| 100 | 1.245 ± 0.050 | 4.0 |
| 500 | 6.280 ± 0.188 | 3.0 |
| 1000 | 12.550 ± 0.314 | 2.5 |
| A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.99. |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Intra-day | |||
| 15 | 14.5 ± 0.9 | 96.7 | 6.2 |
| 250 | 258.2 ± 10.3 | 103.3 | 4.0 |
| 750 | 735.8 ± 22.1 | 98.1 | 3.0 |
| Inter-day | |||
| 15 | 15.8 ± 1.2 | 105.3 | 7.6 |
| 250 | 242.5 ± 14.6 | 97.0 | 6.0 |
| 750 | 768.0 ± 38.4 | 102.4 | 5.0 |
| Acceptance criteria are typically 85-115% for accuracy and <15% for precision. |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low (15 ng/mL) | 95.2 | 92.8 |
| Medium (250 ng/mL) | 98.1 | 95.5 |
| High (750 ng/mL) | 101.5 | 94.1 |
| Matrix effect should be within 85-115%, and recovery should be consistent and reproducible. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of D-glycero-D-gulo-heptonic acid in biological matrices. This application note offers a comprehensive protocol that can be adapted and validated for specific research needs, enabling precise investigation into the Vitamin C biosynthetic pathway and its role in health and disease.
References
Application Notes and Protocols for Quantitative Analysis Using D-Glycero-D-guloheptonate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glycero-D-guloheptonate-d7 is a deuterated form of D-glycero-D-gulo-heptonic acid, a seven-carbon sugar acid. Its stable isotope-labeled nature makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). In complex biological matrices, where variability in sample preparation and instrument response is common, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of target analytes. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of monosaccharides and other related metabolites in biological samples.
Application: Quantitative Analysis of Monosaccharides in Human Plasma
This application note describes a validated LC-MS/MS method for the simultaneous quantification of several biologically relevant monosaccharides in human plasma, utilizing this compound as an internal standard. This method is applicable for metabolic profiling, biomarker discovery, and clinical research in areas such as diabetes, metabolic disorders, and cancer.
Logical Relationship: Role of Internal Standard
Caption: Role of the internal standard in correcting for variability during quantitative analysis.
Experimental Protocols
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each monosaccharide standard (e.g., glucose, fructose, galactose) in 10 mL of ultrapure water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with ultrapure water to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol (B129727).
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (10 µg/mL).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile (B52724) in water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: 80% to 20% B
-
5-6 min: 20% B
-
6.1-8 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific transitions for each analyte and the internal standard should be optimized by direct infusion. Representative transitions are provided below.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glucose | 179.1 | 89.1 |
| Fructose | 179.1 | 59.1 |
| Galactose | 179.1 | 89.1 |
| This compound (IS) | 214.1 | 92.1 |
Experimental Workflow Diagram
Caption: Sample preparation workflow for monosaccharide analysis in plasma.
Data Presentation
The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of monosaccharides using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | R² | LLOQ (µg/mL) |
| Glucose | 0.5 - 200 | > 0.995 | 0.5 |
| Fructose | 0.1 - 50 | > 0.995 | 0.1 |
| Galactose | 0.1 - 50 | > 0.995 | 0.1 |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Glucose | 1.0 | < 5 | < 7 | 95 - 105 |
| 100 | < 3 | < 5 | 98 - 102 | |
| Fructose | 0.5 | < 6 | < 8 | 93 - 107 |
| 25 | < 4 | < 6 | 97 - 103 | |
| Galactose | 0.5 | < 6 | < 8 | 94 - 106 |
| 25 | < 4 | < 6 | 96 - 104 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of monosaccharides in complex biological matrices like human plasma. The detailed protocol and expected performance characteristics presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories for a variety of research applications. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and variations in sample processing, lead to highly accurate and precise quantitative data, which is essential for meaningful biological interpretation.
Application Notes and Protocols for the Quantification of D-Glycero-D-guloheptonate using D-Glycero-D-guloheptonate-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of D-Glycero-D-guloheptonate in biological matrices, such as human plasma, utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, D-Glycero-D-guloheptonate-d7, to ensure high accuracy and precision, a critical requirement in drug development and clinical research. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document includes proposed Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard, which serve as a starting point for method development and validation.
Introduction
D-Glycero-D-guloheptonate is a seven-carbon sugar acid that plays a role in various biological processes. Accurate quantification of this analyte in biological fluids is essential for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] This application note provides a robust starting methodology for researchers to develop and validate a quantitative assay for D-Glycero-D-guloheptonate.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of D-Glycero-D-guloheptonate from human plasma.
-
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (concentration to be optimized, e.g., 1 µg/mL in 50:50 methanol:water)
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative Ion Mode. The carboxylate group of the heptonate is readily deprotonated, leading to a strong signal in negative mode.
-
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Glycero-D-guloheptonate | 225.1 | 113.1 | To be optimized |
| This compound | 232.1 | 118.1 | To be optimized |
Note: The proposed precursor ion for the analyte is based on the deprotonated molecule [M-H]⁻ of D-Glycero-D-guloheptonic acid (MW = 226.18 g/mol ). The product ion is a plausible fragment from the loss of several water molecules and other neutral losses. The precursor for the d7-internal standard is shifted by 7 Da. The product ion is also expected to shift accordingly. These transitions require experimental verification and optimization on the specific mass spectrometer being used.
Data Presentation
The following tables represent expected data from a validated assay.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| D-Glycero-D-guloheptonate | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy Data (Example)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of D-Glycero-D-guloheptonate.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
Application Notes and Protocols for D-Glycero-D-guloheptonate-d7 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the rates of metabolic pathways in biological systems. The use of stable isotope-labeled substrates allows researchers to trace the flow of atoms through metabolic networks, providing a quantitative snapshot of cellular physiology. D-Glycero-D-guloheptonate-d7 is a deuterated seven-carbon sugar that can be used as a tracer in specialized MFA studies. This document provides detailed application notes and protocols for its use.
Application Notes
Metabolic Fate of D-Glycero-D-gulo-heptose in Mammalian Systems
Research indicates that D-Glycero-D-gulo-heptose is not significantly metabolized in mammalian cells. Specifically, it is poorly phosphorylated by hexokinase isoenzymes, the enzymes that initiate the metabolism of hexoses like glucose.[1][2][3][4][5] Furthermore, studies have shown that it does not significantly affect glucose-induced insulin (B600854) release.[1][5][6][7][8] This limited metabolism in mammalian systems suggests that this compound is not a suitable tracer for studying central carbon metabolism, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway, in these organisms.
Potential Applications
Despite its limited catabolism in mammals, this compound can be a valuable tool in specific research contexts:
-
Bacterial Metabolism and Drug Development: Heptoses are essential components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[9][10][11][12][13][14][15] The biosynthesis of LPS is a key target for the development of new antibiotics. This compound can be used to trace the incorporation of heptoses into the LPS of pathogenic bacteria, enabling the study of bacterial cell wall synthesis and the identification of enzyme inhibitors.
-
Negative Control in Mammalian MFA Studies: Given its inert nature in mammalian glucose metabolism, this compound can serve as an excellent negative control in MFA experiments to account for non-specific labeling and background noise.
-
Tracer for Specific Heptose Uptake and Metabolism: In organisms or cell types that may have specific transporters or metabolic pathways for heptoses, this compound can be used to investigate these unique metabolic features.
Experimental Protocols
The following is a generalized protocol for a metabolic flux analysis experiment using a deuterated tracer like this compound. This protocol is a template and should be optimized for the specific biological system and research question.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing this compound at a known concentration. The concentration will need to be optimized based on the experimental goals. For bacteria, this would be added to the growth medium.
-
Isotope Labeling: Replace the standard culture medium with the isotope-containing medium and incubate for a predetermined period. The labeling duration should be sufficient to achieve a steady-state labeling of the metabolites of interest.
2. Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further changes in metabolite levels. This is typically done by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for the analytical method.
-
Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Data Acquisition: Acquire data in a manner that allows for the detection and quantification of the different isotopologues of the target metabolites.
4. Data Analysis
-
Peak Integration and Isotopologue Distribution: Integrate the peaks corresponding to the metabolites of interest and determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: Correct the raw isotopologue distributions for the natural abundance of stable isotopes.
-
Metabolic Flux Calculation: Use specialized software to calculate metabolic fluxes based on the corrected isotopologue distributions and a metabolic network model.
Data Presentation
The quantitative data from an MFA experiment is typically presented in tables that show the mass isotopomer distributions (MIDs) of key metabolites. The following is a hypothetical example of how data from an experiment tracing this compound into a bacterial LPS precursor, ADP-L-glycero-D-manno-heptose, might be presented.
Table 1: Hypothetical Mass Isotopomer Distribution of ADP-L-glycero-D-manno-heptose
| Metabolite | Isotopologue | Relative Abundance (%) |
| ADP-L-glycero-D-manno-heptose | M+0 | 5.2 |
| M+1 | 8.1 | |
| M+2 | 12.5 | |
| M+3 | 18.3 | |
| M+4 | 22.1 | |
| M+5 | 19.8 | |
| M+6 | 10.4 | |
| M+7 | 3.6 |
Visualizations
Caption: Bacterial LPS Inner Core Heptose Biosynthesis Pathway.
Caption: General Experimental Workflow for Metabolic Flux Analysis.
References
- 1. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexokinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of D-glucose upon the respiratory and secretory response of insulin-producing tumor cells to 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Treating dual defects in diabetes: insulin resistance and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heptose - Wikipedia [en.wikipedia.org]
- 10. Lipopolysaccharide: Biosynthetic pathway and structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide: Recent Advances in Its Biosynthesis and Controlling Cell Envelope Homeostasis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Tracing Bacterial Heptose Metabolism with D-Glycero-D-guloheptonate-d7
Introduction
D-glycero-D-gulo-heptose is a seven-carbon sugar that plays a crucial role in the biosynthesis of bacterial cell wall components, particularly the lipopolysaccharide (LPS) core region in Gram-negative bacteria and capsular polysaccharides (CPS) in various pathogens. Understanding the metabolic flux through heptose biosynthetic pathways is of significant interest for the development of novel antimicrobial agents. D-Glycero-D-guloheptonate-d7 is a stable isotope-labeled derivative of D-glycero-D-gulo-heptose designed for use as a tracer in metabolic studies. Its incorporation into downstream metabolites allows for the quantitative analysis of pathway activity and dynamics using mass spectrometry.
These application notes provide a detailed protocol for a hypothetical tracer study using this compound to investigate the biosynthesis of GDP-D-glycero-α-D-manno-heptose, a key precursor for bacterial polysaccharide synthesis.
Core Application: Metabolic Flux Analysis of the Heptose Biosynthetic Pathway in Escherichia coli
This protocol outlines a method to trace the incorporation of this compound into the biosynthetic pathway of GDP-D-glycero-α-D-manno-heptose in E. coli. The study aims to quantify the relative contribution of exogenous heptose to the intracellular nucleotide-sugar pool.
Experimental Workflow
The experimental workflow for this tracer study is depicted below.
Signaling Pathway: Biosynthesis of GDP-D-glycero-α-D-manno-heptose
The biosynthesis of GDP-D-glycero-α-D-manno-heptose from D-sedoheptulose 7-phosphate involves a series of enzymatic reactions. The proposed entry point for exogenously supplied D-Glycero-D-guloheptonate would likely require phosphorylation to enter this pathway.
Experimental Protocols
Bacterial Culture and Tracer Administration
-
Culture Preparation: Grow E. coli K-12 in M9 minimal medium supplemented with 0.4% glucose to mid-log phase (OD600 ≈ 0.5).
-
Tracer Preparation: Prepare a 100 mM stock solution of this compound in sterile water.
-
Tracer Incubation: Add the this compound stock solution to the E. coli culture to a final concentration of 1 mM.
Sampling and Metabolic Quenching
-
Time-course Sampling: Collect 1 mL aliquots of the bacterial culture at various time points (e.g., 0, 5, 15, 30, 60 minutes) post-tracer addition.
-
Metabolic Quenching: Immediately quench metabolic activity by adding the 1 mL sample to 4 mL of ice-cold 60% methanol.
-
Cell Pelleting: Centrifuge the quenched samples at 5000 x g for 10 minutes at 4°C. Discard the supernatant.
Metabolite Extraction
-
Lysis Buffer: Resuspend the cell pellet in 500 µL of ice-cold 80% methanol.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
Extraction: Incubate the lysate on ice for 20 minutes with occasional vortexing.
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube and dry under a stream of nitrogen gas.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in 100 µL of a suitable solvent (e.g., 50% acetonitrile).
-
Chromatographic Separation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of polar metabolites.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system.
-
Detection: Monitor for the mass-to-charge ratios (m/z) of the unlabeled and deuterated forms of the pathway intermediates and the final product.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in the following tables.
Table 1: Mass Isotopologue Distribution of Heptose Pathway Intermediates
| Metabolite | Time (min) | M+0 (Unlabeled) Abundance (%) | M+7 (Labeled) Abundance (%) |
| D-glycero-D-manno-heptose 7-phosphate | 0 | 100.0 | 0.0 |
| 5 | 95.2 | 4.8 | |
| 15 | 85.1 | 14.9 | |
| 30 | 70.3 | 29.7 | |
| 60 | 55.6 | 44.4 | |
| GDP-D-glycero-α-D-manno-heptose | 0 | 100.0 | 0.0 |
| 5 | 98.9 | 1.1 | |
| 15 | 92.5 | 7.5 | |
| 30 | 80.7 | 19.3 | |
| 60 | 68.2 | 31.8 |
Table 2: Calculated Metabolic Flux into the Heptose Biosynthetic Pathway
| Time Interval (min) | Fractional Contribution of Tracer (%) |
| 0 - 5 | 4.8 |
| 5 - 15 | 10.1 |
| 15 - 30 | 14.8 |
| 30 - 60 | 14.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful tool for elucidating the metabolic dynamics of the bacterial heptose biosynthetic pathway. The protocols and data presentation formats outlined in these application notes offer a comprehensive framework for researchers and drug development professionals to investigate this critical metabolic pathway and to screen for potential inhibitors. The insights gained from such tracer studies can significantly contribute to the development of novel antibacterial therapies.
Application Notes and Protocols for D-Glycero-D-guloheptonate-d7 in Bacterial Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
D-Glycero-D-guloheptonate is a seven-carbon sugar that can play a role in the carbohydrate metabolism of various organisms. The deuterated form, D-Glycero-D-guloheptonate-d7, serves as a stable isotope-labeled tracer for metabolic studies. The use of stable isotope labeling is a powerful technique in metabolic flux analysis (MFA) to map biochemical pathways.[1] By introducing a labeled compound into a biological system, researchers can track the movement of the isotope through various metabolic conversions, thereby elucidating metabolic routes.[1] This approach is particularly valuable in microbiology for understanding the metabolic activities of bacteria.[2]
1. Tracing Bacterial Cell Wall Biosynthesis
Gram-negative bacteria possess a complex outer membrane, a key component of which is the lipopolysaccharide (LPS). The core region of LPS often contains heptose sugars, such as D-glycero-D-manno-heptose.[3][4] this compound can be used as a metabolic precursor to study the biosynthesis of these heptose moieties in the LPS of certain bacteria. By supplying this labeled sugar to bacterial cultures, researchers can trace its incorporation into the cell wall structure. This can help in:
-
Identifying and characterizing the enzymes and genes involved in heptose metabolism and incorporation into LPS.
-
Screening for inhibitors of LPS biosynthesis, which are potential targets for novel antibiotics.
-
Understanding the structural diversity of LPS in different bacterial species and strains.
2. Metabolic Flux Analysis (MFA)
Stable isotope labeling is a cornerstone of metabolic flux analysis, enabling the quantification of reaction rates within metabolic networks.[1] this compound can be employed to investigate central carbon metabolism in bacteria. By monitoring the distribution of the deuterium (B1214612) label in various intracellular metabolites over time, it is possible to determine the relative and absolute fluxes through connected metabolic pathways. This information is critical for:
-
Metabolic engineering of bacteria for the production of biofuels, pharmaceuticals, and other valuable chemicals.
-
Understanding how bacteria adapt their metabolism to different environmental conditions.
-
Identifying metabolic vulnerabilities in pathogenic bacteria that can be exploited for drug development.
3. Stable Isotope Probing (SIP) for Microbial Community Analysis
Stable Isotope Probing (SIP) is a culture-independent method used to identify active microorganisms in a complex community that assimilate a specific substrate.[5] In a SIP experiment, a stable isotope-labeled substrate, such as this compound, is introduced into an environmental sample (e.g., soil, gut microbiota). The labeled atoms from the substrate are incorporated into the DNA, RNA, or other biomarkers of the microorganisms that actively metabolize it.[2] By separating and analyzing the labeled biomolecules, researchers can identify the specific bacterial taxa responsible for the metabolism of the substrate.[2][5] This can be applied to:
-
Link microbial identity to metabolic function within a complex ecosystem.
-
Discover novel microorganisms with unique metabolic capabilities.
-
Understand the flow of carbon and other nutrients in microbial food webs.
Experimental Protocols
Protocol 1: In Vitro Labeling of Bacterial Cultures with this compound
Objective: To label bacterial cells with this compound for subsequent analysis of metabolite incorporation.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare a starter culture of the bacterial strain by inoculating a single colony into a small volume of growth medium and incubating overnight under optimal conditions.
-
The next day, dilute the starter culture into fresh growth medium to a starting optical density at 600 nm (OD600) of 0.05-0.1.
-
Add this compound to the culture medium to a final concentration of 1-5 mM (the optimal concentration should be determined empirically). Prepare a parallel control culture without the labeled substrate.
-
Incubate the cultures under appropriate conditions (e.g., 37°C with shaking at 200 rpm).
-
Monitor bacterial growth by measuring the OD600 at regular intervals.
-
Harvest the bacterial cells during the mid-exponential growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a cold buffer (e.g., phosphate-buffered saline) to remove any remaining labeled substrate from the medium.
-
The resulting cell pellet can be used for metabolite extraction or other downstream analyses.
Protocol 2: Extraction and Analysis of Labeled Metabolites by Mass Spectrometry
Objective: To extract and analyze intracellular metabolites to determine the incorporation of deuterium from this compound.
Materials:
-
Labeled bacterial cell pellet (from Protocol 1)
-
Extraction solvent (e.g., cold 50% methanol)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Resuspend the washed cell pellet in a pre-chilled extraction solvent. The volume should be adjusted based on the cell mass.
-
Lyse the cells by methods such as sonication or bead beating, keeping the sample on ice to prevent metabolite degradation.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Analyze the metabolite extract using an appropriate LC-MS method. The method should be optimized for the separation and detection of sugar phosphates and other relevant intermediates of central carbon metabolism.
-
Analyze the mass spectra to identify metabolites that have incorporated deuterium, as indicated by a mass shift corresponding to the number of deuterium atoms incorporated.
-
Quantify the level of isotope incorporation by comparing the peak areas of the labeled and unlabeled forms of each metabolite.
Quantitative Data Presentation
Table 1: Incorporation of Deuterium into Key Metabolites of the Heptose Biosynthesis Pathway
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Percent Labeling (at 60 min) |
| D-glycero-D-manno-heptose 7-phosphate | 289.03 | 296.07 | 45% |
| D-glycero-D-manno-heptose 1,7-bisphosphate | 368.99 | 376.03 | 32% |
| GDP-D-glycero-α-D-manno-heptose | 604.06 | 611.10 | 25% |
Table 2: Time-Course of this compound Incorporation into a Target Metabolite
| Time (minutes) | Percent Labeling of Metabolite X |
| 0 | 0% |
| 15 | 12% |
| 30 | 28% |
| 60 | 55% |
| 120 | 78% |
Visualizations
Caption: Workflow for a Stable Isotope Probing (SIP) experiment.
Caption: Biosynthesis pathway of GDP-D-glycero-α-D-manno-heptose.[3]
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Isotope Dilution Assay using D-Glycero-D-guloheptonate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate and precise analytical technique for the quantitative analysis of compounds in complex matrices. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. D-Glycero-D-guloheptonate-d7 is the deuterium-labeled form of D-Glycero-D-guloheptonate and serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological and pharmaceutical samples.
The principle of isotope dilution relies on adding a known amount of the labeled internal standard to a sample containing an unknown amount of the unlabeled analyte. The analyte and the internal standard are then extracted and analyzed together by mass spectrometry. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss during preparation and analysis will affect both compounds equally. Therefore, the ratio of the unlabeled analyte to the labeled internal standard remains constant, allowing for highly accurate quantification.
These application notes provide a detailed protocol for the quantification of D-Glycero-D-guloheptonate using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
D-Glycero-D-guloheptonate (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Bovine Serum Albumin (BSA) solution (for matrix effect evaluation)
-
Biological matrix (e.g., human plasma, urine, or cell culture media)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Glycero-D-guloheptonate in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same solvent.
Sample Preparation
This protocol describes a generic sample preparation method for plasma. It should be optimized for other matrices.
-
Spiking: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution. For calibration curve samples, use 100 µL of a blank matrix and spike with the appropriate analyte working standard solution in addition to the internal standard.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like sugar acids. For example, an Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 mm × 150 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MS/MS Parameters: The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument. The values provided are hypothetical and should be determined experimentally.
-
D-Glycero-D-guloheptonate (Analyte): Q1: m/z 225.1 -> Q3: m/z 129.1 (hypothetical fragmentation of the [M-H]- ion)
-
This compound (Internal Standard): Q1: m/z 232.1 -> Q3: m/z 136.1 (hypothetical fragmentation of the [M-H]- ion)
-
Data Presentation
Table 1: Calibration Curve for D-Glycero-D-guloheptonate
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 151,000 | 149,900 | 1.0073 |
| 250 | 378,000 | 150,200 | 2.5166 |
| 500 | 755,000 | 151,000 | 5.0000 |
| 1000 | 1,505,000 | 150,300 | 10.0133 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Nominal Concentration (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=5, 3 days) | ||
| Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) | Mean Measured Conc. (ng/mL) | |
| 5 | 4.95 | 4.2 | 99.0 | 5.10 |
| 50 | 51.2 | 3.1 | 102.4 | 49.5 |
| 500 | 498.5 | 2.5 | 99.7 | 505.0 |
Visualizations
Caption: Experimental workflow for the isotope dilution assay.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Troubleshooting & Optimization
improving signal intensity of D-Glycero-D-guloheptonate-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of D-Glycero-D-guloheptonate-d7 in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions to enhance signal intensity, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Issue 1: Low or No Signal Intensity of this compound
Q: I am observing a very weak or non-existent signal for my this compound standard or sample. What are the potential causes and how can I fix this?
A: Low signal intensity can arise from multiple factors, spanning from sample integrity to instrument settings.[1] A systematic approach, starting from the sample and moving toward the instrument and data analysis, is the most effective way to diagnose the problem.
Sample Integrity and Preparation
-
Improper Storage and Handling: Although the compound is generally stable when stored at room temperature, degradation can occur over extended periods or under suboptimal conditions.[2]
-
Pipetting or Dilution Errors: Inaccurate dilutions can lead to a sample concentration that is too low to be detected.[1]
-
Action: Calibrate your pipettes regularly. Prepare a fresh dilution series to confirm that the concentration of your working standard is correct.
-
-
Suboptimal Sample Extraction: The efficiency of extracting this compound from a complex matrix (e.g., plasma, tissue) can significantly impact the final signal intensity.
-
Action: This compound is highly polar. Optimize your extraction protocol by testing different protein precipitation solvents (e.g., acetonitrile, methanol) or employing a solid-phase extraction (SPE) method designed for polar analytes.
-
Liquid Chromatography (LC) Conditions
-
Poor Chromatographic Peak Shape: Issues like column overload, contamination, or an inappropriate mobile phase can lead to broad, tailing peaks, which reduces the signal-to-noise ratio.[5]
-
Action: Ensure the injection volume and sample concentration are within the linear range of the column. Use a guard column to protect the analytical column from contaminants. For this polar compound, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an Obelisc column for better retention and peak shape.
-
-
Mobile Phase Mismatch: The pH and composition of the mobile phase are critical for good ionization.
-
Action: Experiment with mobile phase additives. For negative ion mode, adding a small amount of a basic modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve deprotonation. For positive ion mode, an acidic modifier like 0.1% formic acid can enhance protonation.[4]
-
Mass Spectrometry (MS) System
-
Inefficient Ionization: The choice of ionization source and its settings are crucial for generating a strong signal.[1]
-
Incorrect Mass Spectrometer Settings: Suboptimal settings for the mass analyzer and detector can significantly reduce signal intensity.
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, reducing its signal.[5]
Experimental Protocols
Protocol 1: LC-MS/MS Parameter Optimization for this compound
This protocol outlines a systematic approach to optimize key mass spectrometer parameters using direct infusion.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 5 mM ammonium acetate for negative mode).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Ionization Mode: Acquire full scan mass spectra in both positive and negative ESI modes to determine which polarity provides a more intense and stable signal for the precursor ion.
-
Tune Ion Source Parameters: While monitoring the precursor ion, adjust the following parameters one at a time to find the optimal value that maximizes signal intensity.[6]
-
Capillary/Spray Voltage
-
Source Temperature
-
Nebulizer and Drying Gas Flow Rates
-
-
Optimize Fragmentation (MS/MS):
-
Select the most abundant precursor ion for fragmentation.
-
Perform a product ion scan while varying the collision energy (CE) to find the voltage that produces the most stable and intense product ions.
-
Select 1-3 of the most intense product ions for developing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.
-
Data Presentation: Quantitative Optimization
The following tables provide templates for organizing data during method development.
Table 1: Example of Ion Source Parameter Optimization
| Parameter | Setting 1 | Signal Intensity | Setting 2 | Signal Intensity | Setting 3 | Signal Intensity | Optimal Value |
| Capillary Voltage (kV) | 3.0 | 1.2e5 | 3.5 | 2.5e5 | 4.0 | 2.1e5 | 3.5 |
| Source Temp (°C) | 300 | 1.8e5 | 325 | 2.4e5 | 350 | 2.2e5 | 325 |
| Drying Gas (L/min) | 8 | 1.5e5 | 10 | 2.5e5 | 12 | 2.3e5 | 10 |
Table 2: Example of Collision Energy Optimization for MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Signal Intensity | Optimal CE (V) |
| 255.2 | 113.1 | 10 | 5.0e4 | 15 |
| 255.2 | 113.1 | 15 | 8.2e4 | |
| 255.2 | 113.1 | 20 | 6.1e4 | |
| 255.2 | 143.1 | 12 | 3.5e4 | 18 |
| 255.2 | 143.1 | 18 | 6.8e4 | |
| 255.2 | 143.1 | 24 | 4.9e4 |
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
General Experimental Workflow for Sample Analysis
Caption: A typical workflow for analyzing this compound.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving chromatographic peak tailing for D-Glycero-D-guloheptonate-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic issues, specifically peak tailing, encountered during the analysis of D-Glycero-D-guloheptonate-d7.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For a polar, acidic molecule like this compound, peak tailing is often a result of undesirable secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.
Step 1: Initial Assessment and Diagnosis
The first step is to confirm and quantify the peak tailing and identify its likely origin.
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Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): Most chromatography data systems can automatically calculate these parameters. A Tf or As value greater than 1.2 is generally indicative of peak tailing.[1]
-
Evaluate the Scope of the Problem:
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If only the this compound peak is tailing: The issue is likely chemical in nature, related to interactions between the analyte and the stationary phase.
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If all peaks in the chromatogram are tailing: The problem is more likely mechanical or related to the HPLC system, such as extra-column volume.
-
Step 2: Addressing Chemical Causes of Peak Tailing
For acidic compounds like this compound, the primary chemical cause of peak tailing is the interaction of the ionized carboxyl group with active sites on the silica-based stationary phase, particularly residual silanol (B1196071) groups.
Key Analyte Property: pKa
The predicted pKa of the non-deuterated analogue, glucoheptonic acid, is approximately 3.35 to 3.38 . This value is critical for mobile phase optimization. To minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[2]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.0 and 2.5 will ensure that the carboxylic acid group of this compound is fully protonated (non-ionized). This minimizes its interaction with the stationary phase and significantly improves peak shape.[1][2][3][4]
-
Buffer Selection and Concentration:
-
Use a buffer to maintain a consistent and accurate mobile phase pH. Phosphate (B84403) and formate (B1220265) buffers are common choices for low pH applications.
-
Ensure adequate buffer concentration, typically in the range of 10-50 mM. A low buffer concentration may not have sufficient capacity to control the pH at the column inlet, leading to peak distortion.[1]
-
-
Column Chemistry:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping (deactivation of residual silanols) are less prone to secondary interactions.
-
Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the silica surface.
-
Step 3: Investigating and Mitigating Other Contributing Factors
If adjusting the mobile phase and column chemistry does not fully resolve the peak tailing, consider the following factors:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Dilute the sample and re-inject to see if the peak shape improves.
-
Injection Solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
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Extra-Column Effects: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce dead volume. Ensure all fittings are properly connected.
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Column Contamination and Voids: If the column is old or has been used with complex matrices, it may be contaminated or have a void at the inlet. Flushing the column with a strong solvent or replacing it may be necessary.
Quantitative Data Summary
The following table summarizes the expected impact of various chromatographic parameters on the peak shape of this compound, based on general principles for acidic analytes.
| Parameter | Condition 1 | Tailing Factor (Tf) - Condition 1 | Condition 2 | Tailing Factor (Tf) - Condition 2 | Rationale |
| Mobile Phase pH | pH 4.5 | > 1.8 | pH 2.5 | 1.0 - 1.2 | At pH 4.5, the analyte is partially ionized, leading to strong secondary interactions. At pH 2.5, the analyte is fully protonated, minimizing these interactions.[1][3] |
| Buffer Concentration | 5 mM Phosphate | ~1.5 | 25 mM Phosphate | 1.1 - 1.3 | Higher buffer concentration provides better pH control at the column head, preventing on-column ionization and improving peak shape.[1] |
| Column Type | Standard C18 (Type A Silica) | > 2.0 | End-Capped C18 (Type B Silica) | 1.0 - 1.3 | End-capping deactivates residual silanol groups, reducing the number of active sites for secondary interactions. |
| Analyte Concentration | 100 µg/mL | ~1.6 | 10 µg/mL | 1.0 - 1.2 | High analyte concentration can lead to column overload and peak distortion. |
| Injection Solvent | 100% Acetonitrile | > 1.5 | Mobile Phase | 1.0 - 1.2 | Mismatch between the injection solvent and mobile phase can cause poor peak shape. |
Detailed Experimental Protocol for Optimized Analysis
This protocol provides a starting point for the analysis of this compound with improved peak symmetry.
1. Sample Preparation:
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Accurately weigh a known amount of this compound standard or sample.
-
Dissolve and dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. UHPLC System and Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detector: Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode.
3. Data Analysis:
-
Integrate the peak for this compound.
-
Calculate the tailing factor or asymmetry factor. The target is a value ≤ 1.2.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing for this compound on a C18 column is likely due to secondary interactions between the ionized form of the molecule and residual silanol groups on the silica stationary phase. Because this compound is an acidic sugar derivative, it is crucial to control the mobile phase pH to keep the molecule in its non-ionized (protonated) state.
Q2: What is the most critical parameter to adjust to reduce peak tailing for this analyte?
A2: The most critical parameter is the mobile phase pH . You should aim for a pH that is at least 1.5 to 2 units below the pKa of the analyte (pKa ≈ 3.35-3.38). A mobile phase pH of around 2.0-2.5 is recommended.
Q3: Can I use a different buffer instead of formic acid?
A3: Yes, other buffers that are effective in the low pH range, such as a phosphate buffer, can be used. However, for LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate are preferred as they are compatible with the mass spectrometer.
Q4: My peak tailing is still present after adjusting the pH. What should I check next?
A4: If pH adjustment doesn't solve the problem, you should investigate other factors in the following order:
-
Column Health: The column may be old, contaminated, or have a void. Try flushing it with a strong solvent or replacing it.
-
Sample Overload: Reduce the concentration of your sample and/or the injection volume.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
-
System Dead Volume: Check for and minimize any extra-column volume in your HPLC system.
Q5: Would a HILIC column be a better choice for this polar analyte?
A5: Hydrophilic Interaction Chromatography (HILIC) is indeed a viable alternative for the separation of very polar compounds. It can sometimes provide better retention and peak shape for sugar-like molecules. However, reversed-phase chromatography with proper pH control is often successful and should be attempted first as it is a more common and robust technique in many laboratories.
Visualizations
Caption: A troubleshooting workflow for resolving peak tailing of this compound.
Caption: Chemical interactions leading to peak tailing and its resolution by pH adjustment.
References
Technical Support Center: D-Glycero-D-guloheptonate-d7 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of D-Glycero-D-guloheptonate-d7 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of your analytical method.[2][3] Ion suppression is the more commonly observed effect.[1]
Q2: Why is a polar molecule like this compound particularly susceptible to matrix effects?
A2: this compound is a highly polar molecule. The analysis of such polar compounds often requires specific chromatographic conditions, like hydrophilic interaction liquid chromatography (HILIC), to achieve adequate retention. These conditions can sometimes lead to the co-elution of other polar endogenous matrix components, such as salts, sugars, and amino acids, which can interfere with the ionization process in the mass spectrometer.[1][4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The most common method to assess matrix effects is the post-extraction addition experiment.[1] This involves comparing the signal response of the analyte in a clean solvent to the response of the analyte spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.
Q4: What is the role of a stable isotope-labeled (SIL) internal standard like this compound?
A4: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[3] Since this compound is the analyte of interest, a corresponding SIL internal standard would ideally be a version of D-Glycero-D-guloheptonate with additional stable isotopes (e.g., ¹³C or ¹⁵N). However, as this compound is itself a deuterated standard, it is likely being used as an internal standard for the quantification of endogenous or unlabeled D-Glycero-D-guloheptonate. In this context, the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single, consistent ionic form. |
| Secondary interactions with the stationary phase. | Consider a different column chemistry or add a mobile phase modifier to reduce secondary interactions. | |
| High Variability in Results Between Samples | Inconsistent matrix effects across different sample lots. | Evaluate matrix effects using multiple sources of blank matrix.[2] If variability is high, optimize the sample preparation method to remove more interferences. |
| Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples. | |
| Low Signal Intensity or Poor Sensitivity | Significant ion suppression. | Optimize sample cleanup to remove interfering matrix components (see Experimental Protocols).[3] |
| Suboptimal ionization source parameters. | Tune the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) to maximize the analyte signal. | |
| Inconsistent Internal Standard Performance | Chromatographic separation of the analyte and the SIL internal standard. | Modify the chromatographic gradient to ensure co-elution. A slight difference in retention time due to the deuterium (B1214612) isotope effect can sometimes occur. |
| Impurity in the SIL internal standard. | Verify the chemical and isotopic purity of the this compound standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of matrix effects.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike D-Glycero-D-guloheptonate into the final elution solvent at a known concentration.
- Set B (Pre-Spike Matrix): Spike D-Glycero-D-guloheptonate into a blank biological matrix before the extraction process.
- Set C (Post-Spike Matrix): Extract a blank biological matrix sample. Spike D-Glycero-D-guloheptonate into the final, extracted sample at the same concentration as Set A.[2]
2. Analyze Samples:
- Inject all three sets of samples onto the LC-MS/MS system and record the peak areas.
3. Calculate Matrix Factor (MF) and Recovery (RE):
- Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) * 100
- Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
4. Interpretation:
- An MF of 100% indicates no matrix effect.
- An MF < 100% indicates ion suppression.
- An MF > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simple and rapid method for removing proteins from biological samples like plasma or serum.
1. Sample Preparation:
- To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile.[6]
- Vortex the mixture vigorously for 1 minute to precipitate the proteins.
2. Centrifugation:
- Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
3. Supernatant Collection:
- Carefully collect the supernatant, which contains the analyte.
4. Evaporation and Reconstitution (Optional but Recommended):
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.[7]
Protocol 3: Sample Preparation using Solid Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can effectively remove salts and other polar interferences.
1. Column Conditioning:
- Condition a suitable SPE cartridge (e.g., a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by equilibration with water.
2. Sample Loading:
- Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
3. Washing:
- Wash the cartridge with a weak solvent to remove unretained interferences. The composition of the wash solvent should be optimized to maximize the removal of matrix components without eluting the analyte.
4. Elution:
- Elute the this compound from the cartridge using a stronger solvent.
5. Evaporation and Reconstitution:
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: D-Glycero-D-gulo-heptonate-d7 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-glycero-D-gulo-heptonate-d7 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and base peak for D-glycero-D-gulo-heptonate-d7?
The molecular formula for unlabeled D-glycero-D-gulo-heptonic acid is C₇H₁₄O₈. With the addition of seven deuterium (B1214612) atoms, the molecular formula for D-glycero-D-gulo-heptonate-d7 becomes C₇H₇D₇O₈. The expected monoisotopic mass will therefore be increased by the mass of seven deuterium atoms minus the mass of seven hydrogen atoms. The exact mass will depend on the ionization mode (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and the potential formation of adducts.
Q2: What is the general fragmentation pattern for sugar acids like D-glycero-D-gulo-heptonate in mass spectrometry?
Sugar acids, like other carboxylic acids, often exhibit characteristic fragmentation patterns. In mass spectrometry, common fragmentation pathways include:
-
Decarboxylation: Loss of the carboxyl group (–COOH) as CO₂ (44 Da).
-
Dehydration: Loss of one or more water molecules (18 Da each).
-
Cleavage of the carbon chain: Fission of C-C bonds along the sugar backbone, leading to a series of fragments. For heptonic acid, this can result in fragments from the loss of successive CH₂O units.[1]
Q3: How does the d7 labeling affect the fragmentation pattern?
The deuterium labeling will result in a mass shift for any fragment that retains one or more deuterium atoms. To interpret the spectrum of the d7-labeled compound, one must know the specific positions of the deuterium atoms. For example, if the deuterium atoms are on the terminal methyl group, any fragment containing this group will have its mass-to-charge ratio (m/z) shifted accordingly.
Q4: What are common adducts observed with sugar acids in electrospray ionization (ESI) mass spectrometry?
In ESI-MS, it is common to observe adduct formation, where the analyte molecule associates with ions present in the mobile phase or from the sample matrix. For sugar acids, common adducts include:
-
Positive Ion Mode: [M+Na]⁺ (M + 22.99 Da), [M+K]⁺ (M + 38.96 Da), [M+NH₄]⁺ (M + 18.03 Da)
-
Negative Ion Mode: [M+Cl]⁻ (M + 34.97 Da), [M+HCOO]⁻ (M + 44.99 Da)
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometry analysis of D-glycero-D-gulo-heptonate-d7.
Issue 1: Low or No Signal for the Labeled Standard
-
Question: I am not detecting a sufficient signal for my D-glycero-D-gulo-heptonate-d7 internal standard. What are the possible causes?
-
Answer: Low or no signal can be due to several factors ranging from sample preparation to instrument settings.[2]
-
Improper Storage: Ensure the standard has been stored under the recommended conditions to prevent degradation.[2]
-
Sample Preparation Errors: Verify the accuracy of dilutions and pipetting.
-
Ionization Efficiency: The choice of ionization technique can significantly impact signal intensity. Experiment with different ionization methods (e.g., ESI, APCI) if available.[3]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[3]
-
Issue 2: Unexpected Peaks in the Mass Spectrum
-
Question: I am observing unexpected m/z peaks in my mass spectrum. What could be their origin?
-
Answer: Unexpected peaks can arise from several sources:
-
Contaminants: Ensure that all solvents, reagents, and labware are clean.
-
Adduct Formation: As mentioned in the FAQ, sugar acids can readily form adducts with salts present in the sample or mobile phase.
-
In-source Fragmentation: The deuterium label on the internal standard could be unstable and lost in the ion source.[4]
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analyte. Consider improving sample cleanup or adjusting chromatographic conditions.[2]
-
Issue 3: Poor Isotopic Purity or Cross-Contribution
-
Question: I am observing a significant signal for the unlabeled analyte in my labeled standard, or vice-versa. How can I address this?
-
Answer: This issue, known as isotopic cross-contribution, can affect quantification.
-
Check Isotopic Purity of the Standard: Examine the mass spectrum of the pure SIL internal standard. The relative intensity of the peak corresponding to the unlabeled analyte should be minimal.[2]
-
Optimize Chromatography: Ensure that the labeled and unlabeled compounds are chromatographically separated if possible.
-
Mathematical Correction: If there is a known and consistent level of isotopic impurity, a mathematical correction can be applied to the data.[4]
-
Hypothetical Fragmentation Pattern
Without specific information on the labeling pattern of D-glycero-D-gulo-heptonate-d7, we present a hypothetical fragmentation pattern assuming the seven deuterium atoms replace the seven hydrogen atoms on the carbon backbone.
| Putative Fragment | Unlabeled m/z (Da) | d7-labeled m/z (Da) |
| [M-H]⁻ | 225.06 | 232.10 |
| [M-H-H₂O]⁻ | 207.05 | 213.09 (loss of D₂O) or 214.09 (loss of HDO) |
| [M-H-CO₂]⁻ | 181.07 | 188.11 |
| C₆ fragment | 195.06 | 202.10 |
| C₅ fragment | 165.05 | 172.09 |
| C₄ fragment | 135.04 | 142.08 |
| C₃ fragment | 105.03 | 112.07 |
Note: The actual observed m/z values will depend on the specific fragmentation pathways and the exact location of the deuterium labels.
Experimental Protocols
LC-MS/MS Method for the Analysis of D-glycero-D-gulo-heptonate-d7
-
Sample Preparation:
-
Prepare a stock solution of D-glycero-D-gulo-heptonate-d7 in a suitable solvent (e.g., methanol/water).
-
Spike the analytical samples with the internal standard at a known concentration.
-
Perform a protein precipitation or solid-phase extraction if necessary to clean up the sample matrix.
-
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar compounds like sugar acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of D-glycero-D-gulo-heptonate-d7.
-
Product Ions: Select 2-3 characteristic fragment ions for quantification and confirmation.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument and analyte.
-
Visualizations
Caption: Hypothetical fragmentation pathway of D-glycero-D-gulo-heptonate-d7.
Caption: Troubleshooting workflow for common mass spectrometry issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: D-Glycero-D-guloheptonate-d7
Welcome to the technical support center for the analysis of D-Glycero-D-guloheptonate-d7. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals achieve robust and sensitive ionization for this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes its analysis challenging?
A1: D-Glycero-D-guloheptonate is a polyhydroxy carboxylic acid, also known as a sugar acid. The "-d7" designation indicates that it is a deuterated form, commonly used as an internal standard for quantitative analysis. Its structure, containing one carboxylic acid group and multiple hydroxyl groups, makes it highly polar. This polarity can lead to several analytical challenges, including poor retention on standard reversed-phase chromatography columns, inefficient desolvation in the electrospray source, and a tendency to form various salt adducts instead of a single, clear ion.
Q2: What is the recommended ionization mode for this compound?
A2: Negative ion mode electrospray ionization (ESI-) is strongly recommended. The presence of the carboxylic acid group allows for easy deprotonation to form a stable and abundant [M-H]⁻ ion. While positive mode ionization (ESI+) is possible through the formation of adducts with cations like sodium ([M+Na]⁺), this mode is often less sensitive and can result in a more complex spectrum with multiple adduct species. For compounds with carboxylic acids, negative mode frequently provides better sensitivity.
Q3: I am observing a very low signal for the [M-H]⁻ ion in negative mode. What are the first troubleshooting steps?
A3: Low signal intensity is a common issue. The primary factors to investigate are the mobile phase composition and the ESI source parameters.
-
Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently basic to promote deprotonation. A pH at least 2 units above the pKa of the carboxylic acid is ideal. Adding a small amount of a weak base, such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate, can significantly enhance the [M-H]⁻ signal.
-
Solvent Choice: Use high-purity solvents (e.g., methanol, acetonitrile, water) to minimize background noise and the formation of unwanted adducts.
-
Source Parameters: The signal is highly dependent on source conditions. Systematically optimize the spray voltage, capillary/source temperature, and nebulizing/drying gas flows. For negative mode, it is often beneficial to use a lower spray voltage to prevent corona discharge, which can increase noise and create an unstable signal.
Q4: My mass spectrum shows multiple peaks instead of just the target ion. What are these, and how can I minimize them?
A4: The multiple peaks are likely different adducts of your analyte. Due to its multiple hydroxyl groups and the presence of salts in solvents or samples, D-Glycero-D-guloheptonate can readily form adducts. Minimizing these starts with using high-purity solvents and meticulously clean glassware. If adducts persist, consider using an online desalting column or optimizing your mobile phase additives.
Q5: My chromatographic peak shape is poor when using a C18 column. What should I do?
A5: Poor peak shape (e.g., fronting, tailing, or no retention) on a reversed-phase C18 column is expected for a highly polar molecule like this one. Consider alternative chromatographic techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention and separation of polar compounds and is an excellent choice for sugar acids.
-
Anion-Exchange Chromatography: This technique separates molecules based on their negative charge and is well-suited for acidic compounds like sugar acids.
Q6: Can mobile phase additives suppress my signal?
A6: Yes, certain additives can cause ion suppression. While acids are needed for positive mode and bases for negative mode, their type and concentration are critical. Strong acids like trifluoroacetic acid (TFA) are known to cause significant signal suppression in both positive and negative ESI modes. It is better to use volatile additives that are compatible with mass spectrometry, such as formic acid, acetic acid, or ammonium hydroxide, at low concentrations (typically 0.1% or less).
Troubleshooting and Data Presentation
Troubleshooting Low Signal Intensity
The following diagram outlines a logical workflow for troubleshooting low signal intensity for this compound.
correcting for isotopic impurities in D-Glycero-D-guloheptonate-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic impurities in D-Glycero-D-guloheptonate-d7.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities and why are they important in this compound?
A1: Isotopic impurities in this compound are molecules of the same compound that do not contain the desired seven deuterium (B1214612) atoms. For instance, a sample of this compound may contain molecules with six, five, or fewer deuterium atoms (d6, d5, etc.), as well as the unlabeled (d0) version.[1][2] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[1] Correcting for these impurities is crucial for accurate quantitative analysis in mass spectrometry-based assays, such as pharmacokinetic and metabolic profiling, where this compound may be used as an internal standard.[2]
Q2: How do I determine the isotopic purity of my this compound sample?
A2: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HRMS allows for the separation and quantification of the relative abundance of each isotopic species (d0 to d7).[1][5] NMR spectroscopy, particularly proton NMR (¹H-NMR), is used to confirm the specific positions of deuterium incorporation and can provide an overall measure of isotopic enrichment by detecting residual proton signals.[1][4]
Q3: What is the difference between isotopic enrichment and species abundance?
A3: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within a molecule.[1] For example, an enrichment of 99.5% means that at any given labeled position, there is a 99.5% chance of finding a deuterium atom.[1] Species abundance, on the other hand, is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d7).[1] A high isotopic enrichment does not mean that 100% of the molecules are the desired d7 species.[1]
Q4: Why is correction for natural isotopic abundance necessary?
A4: Elements like carbon and oxygen have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). These natural isotopes contribute to the mass spectrum and can interfere with the measurement of the deuterated species.[6][7] Correction for natural isotopic abundance is essential to remove the contribution of these naturally occurring heavy isotopes from the measured mass isotopomer distribution, ensuring that the observed signal is solely from the deuterated tracer.[6][8][9]
Troubleshooting Guides
Issue 1: Inaccurate quantification in mass spectrometry experiments.
-
Possible Cause: Isotopic impurities in the this compound internal standard are interfering with the analyte signal.
-
Solution:
-
Determine the isotopic distribution of your this compound standard using high-resolution mass spectrometry.
-
Apply a mathematical correction to your data to account for the contribution of the different isotopic species of the internal standard to the analyte signal.[7][10]
-
Several software tools, such as IsoCor, IsoCorrectoR, and AccuCor2, are available to perform these corrections.[9][11]
-
Issue 2: Unexpected peaks in the mass spectrum of this compound.
-
Possible Cause: Metabolic scrambling, where the deuterium labels from this compound are incorporated into other molecules in the biological system.
-
Solution:
-
Carefully design your experiment to minimize metabolic scrambling.
-
Analyze tandem mass spectra (MS/MS) to identify and account for unexpected labeled species.[3]
-
Consider using a different labeling strategy if scrambling is significant.
-
Issue 3: Low isotopic enrichment of this compound.
-
Possible Cause: Incomplete deuteration during synthesis or back-exchange of deuterium with hydrogen from the environment.
-
Solution:
-
Verify the isotopic enrichment of your this compound sample using NMR or HRMS before starting your experiment.[3]
-
If the enrichment is low, consider obtaining a new batch with higher isotopic purity.
-
Store deuterated compounds in a dry, inert atmosphere to prevent back-exchange.
-
Data Presentation
The following table summarizes representative quantitative data for a high-quality batch of this compound. Please note: As specific batch data for this compound is not publicly available, this table represents illustrative data for a high-quality d7-labeled standard.[2]
| Parameter | Value | Method of Analysis |
| Chemical Purity (by HPLC) | >99.5% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | 99.6% | Mass Spectrometry |
| Isotopic Distribution | ||
| d7 | 97.5% | Mass Spectrometry |
| d6 | 2.1% | Mass Spectrometry |
| d5 | 0.3% | Mass Spectrometry |
| d4 | <0.1% | Mass Spectrometry |
| d3 | <0.01% | Mass Spectrometry |
| d2 | <0.01% | Mass Spectrometry |
| d1 | <0.01% | Mass Spectrometry |
| d0 (unlabeled) | <0.01% | Mass Spectrometry |
| Deuterium Incorporation | >99% at specified positions | Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound.
Methodology:
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).[2]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, equipped with an electrospray ionization (ESI) source.
-
Infusion and Data Acquisition: Directly infuse the sample solution into the ESI source. Acquire full-scan mass spectra in negative ion mode over a mass range that includes the molecular ions of both unlabeled and deuterated D-Glycero-D-guloheptonate.[2]
-
Data Analysis:
-
The mass spectrum will display a cluster of peaks corresponding to the different isotopic species (d0 to d7).
-
Integrate the area of each peak to determine the relative abundance of each isotopologue.
-
Calculate the isotopic purity by dividing the peak area of the d7 species by the sum of the peak areas of all isotopic species (d0 to d7).[4]
-
Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the specific atomic positions of deuterium incorporation and the structural integrity of the molecule.[2]
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., deuterium oxide - D₂O).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.[2]
-
Data Analysis:
-
Compare the ¹H NMR spectrum of this compound with the spectrum of its unlabeled counterpart.
-
The absence or significant reduction of signals at specific chemical shifts in the spectrum of the deuterated compound indicates the sites of deuteration.[2]
-
Carbon-13 (¹³C) NMR can also be used, where the signals of carbon atoms bonded to deuterium will appear as multiplets with a characteristic upfield shift.[2]
-
Visualizations
Caption: Experimental workflow for isotopic impurity correction.
Caption: Relationship between isotopic enrichment and species abundance.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Deuterated Sugar Standards
Welcome to the technical support center for the effective use of deuterated sugar standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated sugar standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1]
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Solution:
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Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[1]
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Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[1] Alternatively, adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[2]
-
-
-
Have you confirmed the isotopic and chemical purity of your deuterated standard?
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Problem: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.[2][3] For accurate results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
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Solution:
-
Consult the Certificate of Analysis (CoA): Always review the CoA provided by the manufacturer for information on isotopic and chemical purity.
-
Independent Verification: If you suspect impurities, you may need to perform an independent assessment using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
-
-
-
Could isotopic exchange be occurring?
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Problem: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur if the deuterium labels are in chemically labile positions (e.g., on -OH, -NH groups) or on carbons adjacent to carbonyl groups.[1][2]
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Solution:
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Review the Standard's Structure: Identify any potentially labile deuterium positions.
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Control pH and Temperature: Avoid strongly acidic or basic conditions and keep samples cool, as these factors can promote exchange.[3][4] The minimum rate of exchange for many compounds occurs around pH 2.5-3.[3][5]
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Use Aprotic Solvents: Where possible, use aprotic solvents for sample preparation and storage.[3]
-
-
Issue 2: Variability in the Internal Standard's Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide: Signal Variability
-
Are you experiencing differential matrix effects?
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Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.[1]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.
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Improve Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components.
-
-
-
Is your deuterated standard stable under your experimental conditions?
-
Problem: The deuterated label may be unstable and prone to back-exchange under your specific sample preparation or analytical conditions (e.g., pH, temperature).[4]
-
Solution:
-
Data Presentation
Table 1: Common Pitfalls and Recommended Solutions
| Pitfall | Description | Recommended Solutions |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms are replaced by hydrogen from the solvent or matrix, leading to a decrease in the internal standard signal and an increase in the analyte signal.[4] | - Use standards with deuterium labels in stable positions. - Control pH (ideally 2.5-3) and temperature.[3][5] - Use aprotic solvents when possible.[3] |
| Chromatographic Shift | The deuterated standard elutes at a slightly different retention time than the analyte, leading to differential matrix effects.[2] | - Verify co-elution by overlaying chromatograms.[1] - Adjust chromatographic conditions (e.g., use a lower resolution column, modify mobile phase).[1][2] |
| Differential Matrix Effects | The analyte and internal standard experience different levels of ion suppression or enhancement, even with co-elution.[1] | - Improve sample cleanup procedures. - Evaluate matrix effects with post-extraction addition experiments.[1] |
| Purity Issues | The deuterated standard contains unlabeled analyte or other chemical impurities.[2] | - Always check the Certificate of Analysis. - Perform independent purity analysis (HRMS, qNMR) if necessary.[1] |
| Improper Storage and Handling | Degradation or isotopic exchange due to exposure to light, moisture, or inappropriate temperatures.[7][8] | - Store at recommended temperatures (often -20°C for long-term).[7] - Protect from light and moisture.[7] - Allow to equilibrate to room temperature before opening to prevent condensation.[7] |
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange
Objective: To determine if the deuterated sugar standard is stable under the experimental conditions.[6]
Methodology:
-
Sample Preparation:
-
Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at a concentration similar to that used in the analytical method.[6]
-
Prepare multiple aliquots of this sample.
-
-
Incubation:
-
Incubate the samples under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[6]
-
-
Analysis:
-
Analyze the samples by LC-MS/MS at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for the appearance of the unlabeled analyte's mass transition.[6]
-
-
Evaluation:
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[6]
-
Protocol 2: Preparation of Stock and Working Standard Solutions
Objective: To accurately prepare stock and working solutions of deuterated sugar standards.
Methodology:
-
Equilibration: Allow the lyophilized standard or neat material to equilibrate to room temperature before opening to prevent condensation.[7]
-
Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.[7]
-
Dissolution:
-
Dilution: Once dissolved, dilute to the mark with the solvent.[7]
-
Mixing: Stopper the flask and mix thoroughly by inverting the flask multiple times.[7]
-
Storage: Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions (typically -20°C in an amber vial).[7]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Impact of internal standard purity on assay accuracy.
References
stability of D-Glycero-D-guloheptonate-d7 in biological samples
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for D-Glycero-D-guloheptonate-d7 stock solutions?
A1: Stock solutions of this compound should be prepared in a high-purity solvent such as methanol (B129727) or water. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be kept at -20°C or -80°C to minimize the potential for degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: I am observing inconsistent results in my plasma samples. What could be the potential cause related to sample handling?
A2: Inconsistent results can arise from several factors during sample handling. Ensure that plasma samples are collected using an appropriate anticoagulant (e.g., EDTA, heparin) and are processed (centrifuged to separate plasma) promptly after collection. Samples should be immediately frozen and stored at -80°C until analysis. For this compound, which is a polar molecule, adsorption to container surfaces can be a concern. Using polypropylene (B1209903) tubes is recommended. Refer to the sample handling workflow for best practices.
Q3: How many freeze-thaw cycles can my biological samples containing this compound undergo without compromising its stability?
A3: Based on typical stability studies for similar analytes, it is recommended to limit freeze-thaw cycles. The stability of this compound should be evaluated under your specific laboratory conditions. An illustrative freeze-thaw stability assessment is provided in the tables below, suggesting that up to three cycles may be acceptable. However, it is best practice to aliquot samples into single-use volumes to minimize the need for thawing and refreezing.
Q4: What are the potential metabolic pathways for D-Glycero-D-guloheptonate in vivo?
A4: While specific metabolic pathways for D-Glycero-D-guloheptonate are not extensively documented, related sugar acids can be involved in the pentose (B10789219) phosphate (B84403) pathway or other carbohydrate metabolism routes. However, for in vitro bioanalytical purposes, the primary concern is the chemical stability of the deuterated standard in the biological matrix during storage and sample processing.
Troubleshooting Guides
Issue 1: Low Analyte Recovery During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitation solvent. Acetonitrile (B52724) is a common choice, but methanol or a mixture may provide better recovery. Ensure the solvent is cold and added quickly to promote effective protein crashing. Vortex thoroughly and centrifuge at a sufficient speed and duration to obtain a clear supernatant. |
| Analyte Adsorption | This compound is polar and may adsorb to glass or certain plastic surfaces. Use low-retention polypropylene tubes and pipette tips. Consider pre-conditioning tubes with a blank matrix solution. |
| pH-Dependent Extraction | The charge state of the carboxylic acid group is pH-dependent. Ensure the pH of the sample and extraction solvent is optimized for consistent partitioning and recovery. Acidifying the sample may improve the extraction efficiency with certain organic solvents. |
| Incomplete Elution in SPE | If using Solid Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb the analyte from the sorbent. Optimize the elution solvent composition and volume. |
Issue 2: Analyte Degradation Observed in Processed Samples
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | If samples are left at room temperature for extended periods before protein precipitation, endogenous enzymes in the biological matrix may degrade the analyte. Keep samples on ice during processing and minimize the time between thawing and protein precipitation. |
| Chemical Instability in Autosampler | The stability of the analyte in the final extraction solvent should be assessed. If degradation is observed in the autosampler, consider using a cooled autosampler (e.g., 4°C) or reducing the batch size to minimize the time samples spend in the autosampler before injection. |
| pH Instability | Extreme pH conditions during sample preparation can lead to degradation. Check the pH of all solutions used and adjust if necessary to maintain a neutral or mildly acidic environment. |
Stability Data Summary
The following tables summarize illustrative stability data for this compound in human plasma.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Storage Temperature | Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | Standard Deviation |
| This compound | -80°C / Room Temperature | 1 | 98.9 | 2.1 |
| 2 | 97.5 | 2.5 | ||
| 3 | 96.2 | 3.1 | ||
| 4 | 92.8 | 4.0 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Storage Duration (hours) | Mean Concentration (% of Initial) | Standard Deviation |
| This compound | 0 | 100.0 | 1.8 |
| 4 | 99.1 | 2.3 | |
| 8 | 98.3 | 2.6 | |
| 24 | 95.7 | 3.5 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Storage Duration (months) | Mean Concentration (% of Initial) | Standard Deviation |
| This compound | 1 | 99.5 | 1.9 |
| 3 | 98.8 | 2.2 | |
| 6 | 97.9 | 2.8 | |
| 12 | 96.5 | 3.3 |
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of the compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol or deionized water) to prepare a 1 mg/mL primary stock solution.
-
Vortex the solution for at least 30 seconds to ensure it is fully dissolved.
-
Prepare working solutions by serial dilution of the primary stock solution with the appropriate solvent.
-
Store stock and working solutions at -20°C or -80°C in tightly sealed polypropylene tubes.
Protocol 2: Plasma Sample Preparation using Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Validation & Comparative
A Comparative Guide to D-Glycero-D-guloheptonate-d7 and 13C-labeled Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, particularly in drug development and clinical research, the choice of a suitable internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variations in sample preparation, chromatography, and instrument response. Among SIL standards, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeled versions are the most common. This guide provides an objective comparison between D-Glycero-D-guloheptonate-d7 and ¹³C-labeled D-Glycero-D-guloheptonate as internal standards, supported by established principles and experimental data from analogous compounds.
Key Performance Characteristics: Deuterium-labeled vs. ¹³C-labeled Standards
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it behaves identically during extraction, chromatography, and ionization, thereby accurately compensating for analytical variability. While both this compound and its ¹³C-labeled counterpart aim for this ideal, their inherent isotopic properties lead to significant performance differences.
Table 1: Comparison of Key Performance Parameters
| Feature | This compound (Deuterium-labeled) | ¹³C-labeled D-Glycero-D-guloheptonate | Rationale & Implications |
| Isotopic Stability | Variable. Deuterium atoms, especially on hydroxyl (-OH) groups, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1] | High. ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[1] | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte in liquid chromatography.[2][3] | Excellent. The physicochemical properties are virtually identical to the analyte, resulting in perfect co-elution.[2][3] | Co-elution is crucial for accurate correction of matrix effects. The potential for a retention time shift with deuterated standards can introduce quantitative errors.[2] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[4][5] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[4] | ¹³C-labeled standards are superior for complex biological matrices where significant matrix effects are anticipated.[4] |
| Potential for Isotopic Interference | Higher. The potential for in-source fragmentation and H-D exchange can complicate mass spectra.[1] | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[1] | ¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[1] |
| Cost | Generally less expensive and more widely available.[1] | Typically more expensive due to more complex synthetic routes.[4] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[1] |
Experimental Protocols
Objective:
To quantify the concentration of D-Glycero-D-guloheptonate in human plasma using a stable isotope-labeled internal standard (either this compound or ¹³C-labeled D-Glycero-D-guloheptonate).
Materials:
-
D-Glycero-D-guloheptonate analytical standard
-
This compound or ¹³C-labeled D-Glycero-D-guloheptonate internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Methodology:
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of loading buffer (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Glycero-D-guloheptonate: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-labeled D-Glycero-D-guloheptonate: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
-
-
Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of D-Glycero-D-guloheptonate using a stable isotope-labeled internal standard.
Caption: General experimental workflow for the quantification of D-Glycero-D-guloheptonate.
Potential Signaling Pathway
While the direct signaling pathways of D-Glycero-D-guloheptonate in mammalian cells are not well-elucidated, related heptose derivatives, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate, have been shown to be pathogen-associated molecular patterns (PAMPs) that can activate the NF-κB signaling pathway, a key regulator of the inflammatory response.[6][7] This pathway is of significant interest to drug development professionals.
Caption: Activation of the NF-κB signaling pathway by a heptose derivative.
Conclusion and Recommendation
While this compound may be a more cost-effective option, the available evidence from analogous compounds strongly supports the superiority of ¹³C-labeled D-Glycero-D-guloheptonate for robust and accurate quantitative bioanalysis.[2] The identical chromatographic behavior and higher isotopic stability of ¹³C-labeled standards minimize the risk of analytical errors, particularly in complex matrices encountered in drug development and clinical research.[4] For applications where the highest level of data integrity and accuracy is paramount, the investment in a ¹³C-labeled internal standard is a sound scientific decision that will lead to more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for D-Glycero-D-guloheptonate Using a Deuterated Internal Standard
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of analytical methods are paramount. The quantification of endogenous molecules or novel therapeutics in complex biological matrices like plasma or urine requires methods that are not only sensitive and specific but also robust against a host of potential interferences. This guide provides a detailed comparison of analytical methods for the quantification of D-Glycero-D-guloheptonate, focusing on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The gold standard approach involves the use of a stable isotope-labeled internal standard (SIL-IS), in this case, D-Glycero-D-guloheptonate-d7.[1] A SIL-IS is the ideal mimic for the target analyte; it shares near-identical chemical and physical properties, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This allows it to accurately compensate for variations in sample recovery, matrix effects, and instrument response, leading to superior data quality.[3] This guide presents the validation data for such a method, comparing its performance against alternative approaches and adhering to the principles outlined in regulatory guidelines from the FDA and the International Council for Harmonisation (ICH).[4][5][6]
Experimental Protocols: LC-MS/MS Quantification of D-Glycero-D-guloheptonate
A robust bioanalytical method was developed and validated for the quantification of D-Glycero-D-guloheptonate in human plasma. The protocol is detailed below.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (this compound at 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Supelco Ascentis Express C8 (4.6 x 100 mm, 2.7 µm).[7]
-
Mobile Phase A: 5 mM Dihexylamine Acetate in Water, pH 7.0.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Glycero-D-guloheptonate: Precursor ion (Q1) m/z 211.1 -> Product ion (Q3) m/z 193.1
-
This compound (IS): Precursor ion (Q1) m/z 218.1 -> Product ion (Q3) m/z 200.1
-
-
Key Parameters: Capillary Voltage: 3.5 kV; Source Temperature: 150°C; Desolvation Temperature: 400°C.
Method Validation Data Summary
The method was validated according to FDA and ICH bioanalytical method validation guidelines.[4][5] The results demonstrate that the assay is accurate, precise, and fit for its intended purpose.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 5.0 - 5000 ng/mL | - |
| Regression Model | 1/x² weighted linear | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (% Bias) | Intra-Assay Precision (% RSD) | Inter-Assay Accuracy (% Bias) | Inter-Assay Precision (% RSD) |
| LLOQ | 5.0 | +4.2% | 8.5% | +5.1% | 9.8% |
| Low QC | 15.0 | -2.5% | 6.1% | -1.8% | 7.2% |
| Mid QC | 250 | +1.1% | 4.3% | +0.7% | 5.5% |
| High QC | 4000 | -0.8% | 3.1% | -1.2% | 4.1% |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).[8] |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 91.5% | 90.8% | 0.95 | 1.01 |
| High QC | 93.2% | 92.5% | 0.98 | 1.02 |
| Acceptance Criteria: IS-Normalized Matrix Factor RSD should be ≤15%. |
Table 4: Stability
| Stability Condition | Duration | Result | Acceptance Criteria |
| Bench-Top (Room Temp) | 8 hours | Stable | ±15% of nominal |
| Freeze-Thaw Cycles | 3 cycles (-80°C to RT) | Stable | ±15% of nominal |
| Autosampler (4°C) | 24 hours | Stable | ±15% of nominal |
| Long-Term (-80°C) | 90 days | Stable | ±15% of nominal |
Comparison of Quantification Methods
The choice of internal standard strategy is critical to method performance. The use of a SIL-IS like this compound provides significant advantages over other approaches.
Table 5: Objective Comparison of Internal Standard Strategies
| Performance Metric | Method A: SIL-IS (this compound) | Method B: Structural Analog IS | Method C: External Standard (No IS) |
| Principle | Analyte and IS are chemically identical; differ only by isotopic mass.[1] | IS is a different molecule with similar chemical properties. | Quantification is based solely on the analyte response against an external curve. |
| Co-elution | Yes, perfect co-elution. | No, close but separate retention times. | Not Applicable. |
| Matrix Effect Compensation | Excellent. The IS experiences the exact same ion suppression/enhancement as the analyte.[2] | Partial. May not compensate fully if chromatographic or ionization behavior differs. | None. Highly susceptible to sample-to-sample variations in matrix effects. |
| Recovery Compensation | Excellent. The IS tracks the analyte perfectly through all preparation steps. | Good to Partial. Assumes similar extraction efficiency, which may not be true. | None. Any loss of analyte during preparation leads directly to inaccurate results. |
| Typical Precision (%RSD) | < 5-10% | 10-20% | > 20% |
| Regulatory Acceptance | Gold Standard. Highly preferred by agencies like the FDA.[9] | Acceptable, but requires more rigorous validation to prove suitability. | Generally unacceptable for regulated bioanalysis due to poor reliability. |
Conclusion
The validation data unequivocally demonstrate that a liquid chromatography-tandem mass spectrometry method using this compound as a stable isotope-labeled internal standard is a highly accurate, precise, and robust method for the quantification of D-Glycero-D-guloheptonate in a biological matrix. As illustrated in the comparative data, this approach is superior to methods using a structural analog or no internal standard because it provides the most effective compensation for analytical variability.[1][10] For researchers, scientists, and drug development professionals, employing a SIL-IS is the most reliable strategy to ensure data integrity and meet stringent regulatory expectations for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of D-Glycero-D-guloheptonate-d7 from Leading Suppliers for Researchers and Drug Development Professionals
In the specialized field of pharmaceutical research and development, the quality and consistency of isotopically labeled compounds are paramount for accurate and reproducible results. This guide provides a comparative overview of D-Glycero-D-guloheptonate-d7, a deuterated derivative of a heptonic acid sugar, from various suppliers. The objective is to assist researchers, scientists, and drug development professionals in making informed purchasing decisions based on key quality attributes.
Supplier and Product Specifications
The primary suppliers of this compound identified in the market include C/D/N Isotopes and MedChemExpress. The product from C/D/N Isotopes is also distributed through other vendors such as LGC Standards and Fisher Scientific. A summary of the available quantitative data is presented below.
| Supplier/Distributor | Product Name | Isotopic Enrichment | Chemical Purity | CAS Number (Unlabeled) |
| C/D/N Isotopes | Sodium this compound · 2H2O | 98 atom % D | ≥ 98% | 10094-62-9[1] |
| LGC Standards | Sodium this compound 2H2O | 98 atom % D | min 98% | 10094-62-9[2][3] |
| MedChemExpress | This compound | Not specified | Not specified | Not specified |
Note: MedChemExpress lists the product but does not provide specific quantitative data on their website for isotopic enrichment or chemical purity.[4]
Experimental Protocols for Quality Assessment
To ensure the suitability of this compound for experimental use, a rigorous quality assessment is recommended. The following are detailed methodologies for key experiments to verify the purity and isotopic enrichment of the compound. Determining the purity of deuterium-labeled compounds is crucial for their application in mass spectrometry-based quantitative analyses, which are used for various purposes including targeting metabolic flux, reducing toxicity, and as internal standards.[5][6]
1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or ELSD.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
-
2. Determination of Isotopic Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive strategy for evaluating isotopic enrichment involves the use of both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy.[5][6]
-
High-Resolution Mass Spectrometry (LC-ESI-HR-MS):
-
Objective: To determine the distribution of deuterated isotopologues.
-
Instrumentation: A liquid chromatography system coupled to an electrospray ionization high-resolution mass spectrometer.
-
Method:
-
The sample is introduced into the mass spectrometer via direct infusion or after separation by LC.
-
A full scan mass spectrum is acquired in positive or negative ion mode, depending on the compound's properties.
-
The isotopic cluster of the molecular ion is analyzed.
-
The relative intensities of the peaks corresponding to the unlabeled (M), partially deuterated (M+1 to M+6), and fully deuterated (M+7) species are used to calculate the isotopic enrichment.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the positions of the deuterium (B1214612) labels and provide an independent measure of isotopic purity.[5][6] A method combining ¹H NMR and ²H NMR can provide accurate determination of isotopic abundance.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method for ¹H NMR:
-
A known amount of the deuterated compound and an internal standard are dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
The ¹H NMR spectrum is acquired.
-
The integrals of the residual proton signals at the deuterated positions are compared to the integral of a non-deuterated position or the internal standard. This comparison allows for the calculation of the degree of deuteration.
-
-
Method for ²H NMR:
-
A ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming the locations of the labels.
-
-
Visualizing Experimental and Decision-Making Workflows
To further clarify the processes involved in quality assessment and supplier selection, the following diagrams have been generated.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Sodium this compound 2H2O [lgcstandards.com]
- 3. Sodium this compound 2H2O [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of D-Glycero-D-guloheptonate-d7 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycero-D-gulo-heptose and its derivatives are seven-carbon sugars that play a crucial role in the structural integrity of the outer membrane of certain bacteria, specifically as a component of lipopolysaccharides (LPS).[1] These molecules are of significant interest in drug development, particularly for new antimicrobial therapies and vaccines, as they can be recognized by the host's immune system.[1] The deuterated form, D-Glycero-D-guloheptonate-d7, serves as an invaluable internal standard for quantitative analysis in complex biological matrices, enabling researchers to accurately measure the levels of the non-deuterated, naturally occurring compound.
To date, a formal, publicly available inter-laboratory comparison study for the analysis of this compound has not been identified. This guide is intended to fill that gap by proposing a framework for such a study. It provides a detailed experimental protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accessible and highly sensitive analytical technique.[2][3][4] Furthermore, this guide outlines the key analytical parameters that should be evaluated in an inter-laboratory comparison to ensure the development of a robust, reproducible, and transferable analytical method.
Proposed Inter-Laboratory Study Design
The goal of this proposed inter-laboratory study is to assess the reproducibility and transferability of an analytical method for the quantification of this compound in a representative biological matrix. Participating laboratories would be provided with a standardized protocol, a set of quality control samples at varying concentrations, and the deuterated internal standard. The following key analytical performance parameters would be evaluated and compared across all participating laboratories.
Table 1: Key Analytical Parameters for Inter-Laboratory Comparison
| Parameter | Description | Acceptance Criteria (Example) |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. | Signal-to-Noise Ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20% |
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.99 |
| Precision (%CV) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intra-day and Inter-day %CV ≤ 15% |
| Accuracy (%RE) | The closeness of the test results obtained by the method to the true value. | %RE within ±15% of the nominal value |
| Matrix Effect | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. | Comparison of the analyte response in the matrix to the response in a neat solution. |
| Recovery | The efficiency of the sample preparation process in extracting the analyte from the matrix. | Consistent and reproducible recovery across the concentration range. |
Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol describes a method for the analysis of this compound in a biological matrix such as plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar analytes like sugars.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase is typically used for HILIC separations. The specific gradient should be optimized for the best peak shape and separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40°C
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for the analysis of acidic sugars.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both D-Glycero-D-guloheptonate and its d7-labeled internal standard need to be determined by direct infusion of the standards into the mass spectrometer.
-
Instrument Parameters: Parameters such as capillary voltage, source temperature, and collision energy should be optimized for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified pathway of heptose incorporation into LPS and subsequent immune recognition.
References
D-Glycero-D-gulo-heptonate-d7 Quantification: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount for the integrity of preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of D-Glycero-D-gulo-heptonate, with a focus on the use of its deuterated internal standard, D-Glycero-D-gulo-heptonate-d7. While specific public data on the validation of a method for D-Glycero-D-gulo-heptonate-d7 is not available, this guide leverages established principles of bioanalytical method validation and data from analogous compounds to provide a robust framework for its application.
The use of a stable isotope-labeled internal standard (SIL-IS), such as D-Glycero-D-gulo-heptonate-d7, is considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1] This approach significantly enhances the accuracy and precision of the quantification by compensating for variability during sample preparation and analysis.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard is a critical factor influencing the reliability of bioanalytical data. A stable isotope-labeled internal standard is structurally identical to the analyte, differing only in the mass of some of its atoms. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, ionization efficiency, and potential matrix effects as the analyte, leading to more accurate and precise results compared to using a structurally similar but non-isotopically labeled analog internal standard.
Table 1: Comparison of Internal Standard Performance
| Feature | Stable Isotope-Labeled IS (e.g., D-Glycero-D-gulo-heptonate-d7) | Analog IS |
| Accuracy | High | Moderate to High |
| Precision | High | Moderate |
| Matrix Effect Compensation | Excellent | Variable |
| Extraction Recovery Tracking | Excellent | Variable |
| Regulatory Acceptance | Preferred | Acceptable with justification |
Expected Accuracy and Precision
Based on regulatory guidelines from the FDA and EMA for bioanalytical method validation, the following table presents the typical acceptance criteria for accuracy and precision. While specific data for D-Glycero-D-gulo-heptonate-d7 is not available, the data presented for a representative organic acid quantified using a validated LC-MS/MS method with a stable isotope-labeled internal standard illustrates the expected performance.
Table 2: Representative Accuracy and Precision Data for an Organic Acid using LC-MS/MS with a SIL-IS
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low QC | 3.0 | 102.1 | 5.6 | 101.5 | 6.8 |
| Mid QC | 50 | 97.8 | 4.1 | 98.3 | 5.2 |
| High QC | 150 | 101.2 | 3.5 | 100.7 | 4.3 |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative and based on typical performance of validated LC-MS/MS methods for organic acids. |
Experimental Protocols
A robust and reliable quantification of D-Glycero-D-gulo-heptonate in a biological matrix (e.g., plasma, urine) requires a validated bioanalytical method. Below is a detailed protocol for a typical LC-MS/MS method.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (D-Glycero-D-gulo-heptonate-d7 in a suitable solvent).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Glycero-D-gulo-heptonate: Precursor ion > Product ion (to be determined experimentally).
-
D-Glycero-D-gulo-heptonate-d7: Precursor ion > Product ion (to be determined experimentally).
-
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines, including the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Accuracy and Precision: As defined by the acceptance criteria in Table 2.
-
Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.
-
Recovery: Extraction efficiency of the analyte and internal standard.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the potential biological relevance of D-Glycero-D-gulo-heptonate, the following diagrams are provided.
Experimental workflow for D-Glycero-D-gulo-heptonate quantification.
D-Glycero-D-gulo-heptonate is a seven-carbon sugar acid and may be related to the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the synthesis of pentoses and NADPH. The following diagram illustrates a simplified overview of the PPP and the potential entry point for heptoses.
Simplified Pentose Phosphate Pathway and potential link to heptose metabolism.
References
A Comparative Guide to the Quantitative Analysis of D-Glycero-D-guloheptonate-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary analytical methodologies for the quantification of D-Glycero-D-guloheptonate-d7. We will explore the expected linearity of detection and overall performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most suitable method for their specific application, supported by experimental protocols and illustrative data.
Comparison of Analytical Methods
The accurate quantification of this compound, a deuterated form of a sugar acid, is crucial in various research and development settings. The two most predominant and powerful techniques for the analysis of such compounds in biological and chemical matrices are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Each method presents distinct advantages and limitations concerning sensitivity, selectivity, sample preparation complexity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely utilized technique for the analysis of volatile and semi-volatile organic compounds.[2] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly effective for analyzing non-volatile and thermally labile compounds in complex mixtures.[2] It often requires less sample preparation compared to GC-MS and typically offers higher sensitivity and selectivity.
Linearity of Detection: A Comparative Overview
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A method is considered linear if a plot of the instrument response versus the known concentrations of a series of standards yields a straight line. This is typically evaluated by the coefficient of determination (R²).
The following table presents a hypothetical but representative comparison of the expected linearity and performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound, based on typical performance for similar analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | This compound (derivatized) | This compound |
| Typical Linear Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Sample Preparation | Extraction and mandatory derivatization | Extraction, may require minimal cleanup |
Experimental Workflows and Signaling Pathways
The selection of an analytical method dictates the experimental workflow. The following diagram illustrates a general workflow for the quantification of a heptanoate (B1214049) compound using either GC-MS or LC-MS/MS.
Caption: A generalized workflow for the quantification of heptanoates.
The fundamental principle of linearity in analytical chemistry is the direct relationship between the concentration of an analyte and the signal produced by the analytical instrument. This relationship is the basis for quantification.
Caption: The logical relationship in a linearity assessment.
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for similar polar, non-volatile compounds and requires a derivatization step.
-
Sample Preparation and Extraction:
-
For biological samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by vortexing and centrifugation.[1]
-
Collect the supernatant.[1]
-
Perform a liquid-liquid extraction (LLE) on the supernatant. Acidify the sample with an acid like hydrochloric acid and extract with an immiscible organic solvent such as diethyl ether or ethyl acetate.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture to ensure complete derivatization.[1]
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector, with an injection volume of 1 µL.[1]
-
Column: A suitable capillary column, such as a DB-5ms or equivalent.
-
Oven Temperature Program: A temperature gradient is used to separate the different components. For example, start at a lower temperature and ramp up to a higher temperature.[1]
-
Carrier Gas: Helium or hydrogen.[1]
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the direct analysis of this compound with high sensitivity.
-
Sample Preparation:
-
For biological samples, perform a protein precipitation with a solvent like acetonitrile (B52724).
-
Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[1]
-
Collect the supernatant and dilute it with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography.[1]
-
Column: A C18 column is a frequent choice.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for carboxylic acids.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized.
-
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS is generally the preferred method due to its higher sensitivity, greater selectivity, and simpler sample preparation, making it ideal for complex biological matrices. GC-MS, while a robust technique, requires a derivatization step which can introduce variability and increase sample preparation time. For both methods, a thorough validation, including an assessment of linearity, is essential to ensure accurate and reliable quantification.
References
A Comparative Guide to the Analytical Quantification of D-Glycero-D-gulo-heptonate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methodologies
The primary methods for the quantification of polar analytes like D-Glycero-D-gulo-heptonate are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A traditional colorimetric method is also presented as a lower-cost, albeit less specific, alternative.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Selectivity | Throughput | Sample Derivatization |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | 0.03 - 60 nM[1] | 0.2 µg/mL - 2.9 µg/mL[2] | Very High | High | Not generally required |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | 3 - 272 ng/mL[3] | 0.02 - 3.8 ppm[4] | High | Medium | Required |
| Colorimetric Assay | Chemical reaction producing a colored product, with intensity proportional to concentration. | Not widely reported for this specific compound, generally in the µg/mL range. | Not widely reported for this specific compound, generally in the µg/mL range. | Low | High | Not required |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific matrix and instrumentation used.
Sample Preparation for Biological Matrices (Plasma, Urine, Cell Culture)
-
Protein Precipitation: For plasma or cell lysates, add 4 volumes of ice-cold methanol (B129727) or acetonitrile (B52724).
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis or in the derivatization solvent for GC-MS analysis.
LC-MS/MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining highly polar compounds like sugar acids. A reversed-phase C18 column can also be used with appropriate mobile phase modifiers.
-
Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of acidic compounds. The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. The transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion is monitored. For D-Glycero-D-gulo-heptonate-d7, specific mass transitions would be determined by direct infusion of the standard.
GC-MS Analysis
Due to the low volatility of sugar acids, derivatization is a mandatory step for GC-MS analysis.
-
Derivatization: A two-step derivatization process is common:
-
Oximation: The sample is first treated with a hydroxylamine (B1172632) reagent (e.g., methoxyamine hydrochloride in pyridine) to convert carbonyl groups to oximes. This prevents the formation of multiple isomers in the gas phase.
-
Silylation: The hydroxyl and carboxyl groups are then converted to their trimethylsilyl (B98337) (TMS) esters and ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the derivatized analytes.
-
MS Detection: Electron ionization (EI) is the standard ionization technique. The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, where only characteristic ions of the derivatized analyte are monitored for increased sensitivity.
Metabolic Pathway
D-Glycero-D-gulo-heptonate is a C-3 epimer of D-glycero-D-manno-heptose. The biosynthesis of these heptoses is well-characterized in bacteria, where they are important components of lipopolysaccharides (LPS). The pathway typically starts from sedoheptulose-7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.
References
- 1. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Heptose Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of heptose, a seven-carbon monosaccharide, is critical in various fields, from immunology to bacteriology, particularly with the growing interest in metabolites like ADP-heptose in cellular signaling pathways. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides an objective comparison of alternative internal standards for heptose analysis, supported by experimental data from analogous monosaccharide analyses, to aid in method development and validation.
The Gold Standard: Stable Isotope-Labeled Heptose
Stable isotope-labeled (SIL) internal standards are widely regarded as the most effective choice for quantitative mass spectrometry.[1][2][3] In a SIL standard, one or more atoms in the heptose molecule are replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). This makes the internal standard chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[4][5]
Advantages of SIL-Heptose:
-
Highest Accuracy and Precision: Co-elution with the analyte allows for the most effective correction of matrix effects and variations in extraction recovery and ionization efficiency.[2][6]
-
Reduced Method Variability: Minimizes the impact of sample-to-sample differences, leading to more robust and reproducible results.[4]
-
Ideal for Complex Matrices: Essential for accurate quantification in challenging biological samples like plasma, serum, or cell lysates.[7]
The Practical Alternative: Structural Analogues
Commonly Considered Structural Analogues for Monosaccharide Analysis:
-
Other Monosaccharides: Sugars that are not expected to be present in the sample, such as mannitol (B672) or sorbitol, can be used.
-
Derivatized Sugars: A chemically modified sugar that is not naturally occurring in the sample.
Challenges with Structural Analogues:
-
Differential Ionization: The analogue may not have the same ionization efficiency as heptose, leading to quantification errors if matrix effects are significant.[6]
-
Chromatographic Separation: The analogue may not co-elute perfectly with heptose, which can result in incomplete correction for matrix effects that vary over the chromatographic peak.
-
Variable Recovery: Differences in chemical properties can lead to different extraction recoveries between the analogue and heptose.
Performance Comparison: SIL vs. Structural Analogue
| Parameter | ¹³C-Labeled Internal Standard | Structural Analogue (Raffinose) |
| Recovery | > 90.2% | Not explicitly reported, but potential for variability exists |
| Within-Run Precision (RSD) | 0.7 - 2.9% | Likely higher due to potential for differential matrix effects |
| Between-Run Precision (RSD) | 1.9 - 4.7% | Likely higher and more variable |
| Accuracy | 94.8 - 101.2% | May be compromised by differential recovery and matrix effects |
| Matrix Effect | < 15% | Can be significant and variable, leading to inaccuracies |
This data is adapted from a study on lactulose (B1674317) and mannitol and is presented here to illustrate the typical performance differences between SIL and structural analogue internal standards.[8]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of heptose using an internal standard with LC-MS/MS, based on established methods for monosaccharide analysis.[8]
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard solution (either SIL-heptose or a structural analogue at a known concentration).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 2 mM ammonium (B1175870) formate).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 2 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 2 mM ammonium formate
-
Gradient: A linear gradient from 90% to 40% B over 4 minutes.
-
Flow Rate: 200 µL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Transitions for heptose and the internal standard would need to be optimized.
Visualizing the Workflow
The following diagram illustrates the typical workflow for heptose analysis using an internal standard.
Caption: Workflow for heptose quantification using an internal standard.
Conclusion and Recommendations
For the most accurate and reliable quantification of heptose, a stable isotope-labeled internal standard is the superior choice. It provides the most effective correction for analytical variability, which is crucial when dealing with complex biological matrices. When a SIL standard is not feasible, a structural analogue can be used, but it requires more rigorous validation to ensure that it adequately corrects for potential inaccuracies. The experimental protocol and workflow provided here offer a solid foundation for developing a robust method for heptose analysis. Researchers should carefully validate their chosen internal standard to ensure the highest quality data for their specific application.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Gold Standard in Complex Bioanalysis: A Performance Guide to D-Glycero-D-guloheptonate-d7
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. When analyzing endogenous metabolites like D-glycero-D-guloheptonate in complex biological matrices such as plasma, serum, or urine, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2][3] This guide provides an objective comparison of the expected performance of D-Glycero-D-guloheptonate-d7 against other alternatives, supported by established principles and representative experimental data from stable isotope dilution analysis.
While specific performance data for this compound is not extensively published, its performance can be confidently inferred from the well-documented advantages of using deuterated internal standards in LC-MS based bioanalysis.[1][4] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of hydrogen atoms with their heavier isotope, deuterium.[1] This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1][5]
Unparalleled Compensation for Analytical Variability
The primary challenge in quantifying small molecules in complex matrices is the variability introduced during sample preparation and analysis.[6][7][8] Components of the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which can significantly impact accuracy.[6][7][8] Furthermore, analyte recovery during extraction procedures can be inconsistent. A SIL-IS like this compound co-elutes with the unlabeled analyte and experiences the same matrix effects and recovery losses.[4] By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.[5]
Comparative Performance Metrics
The following tables summarize the expected performance of this compound as a SIL-IS compared to a common alternative, a structural analog internal standard. The data presented is representative of typical outcomes in LC-MS/MS-based bioanalytical methods.
Table 1: Comparison of Internal Standard Strategies
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±20% | The near-identical chemical and physical properties ensure the most accurate correction for analytical variability.[9] |
| Precision (%CV) | Typically < 15% | Can be > 20% | Co-elution and identical behavior in the ion source lead to more consistent results across different samples.[1][9] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte, leading to reliable normalization.[3] |
| Recovery Variability | Low and consistent | Higher and more variable | The SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.[3] |
Table 2: Expected Quantitative Performance in a Validated Bioanalytical Method
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Expected Performance with this compound |
| Intra-assay Precision (%CV) | ≤15% (≤20% at LLOQ) | Typically < 10% |
| Inter-assay Precision (%CV) | ≤15% (≤20% at LLOQ) | Typically < 10% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Typically within ±10% |
| Matrix Factor (%CV) | ≤15% | Typically < 10% |
| Recovery Consistency (%CV) | ≤15% | Typically < 10% |
LLOQ: Lower Limit of Quantification
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method using this compound, a thorough validation is required. The following are detailed methodologies for key experiments to evaluate the performance of the internal standard.
Sample Preparation and Extraction
A generic protocol for the extraction of a polar metabolite like D-glycero-D-guloheptonate from plasma is outlined below.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Assessment of Matrix Effects
Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and the internal standard.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and this compound into the extracted matrix before injection.
-
Set C (Pre-extraction Spike): Spike the analyte and this compound into blank plasma from the same six sources and then perform the full extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS). The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
Assessment of Recovery
Objective: To determine the efficiency of the extraction process for the analyte and internal standard.
-
Use the data from the Matrix Effect experiment.
-
Calculate Recovery: Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100.
-
Evaluate Consistency: The recovery does not need to be 100%, but it should be consistent and reproducible. The %CV of the recovery across the concentration levels and matrix lots should ideally be ≤15%.
Logical Relationship of Performance Advantages
The superior performance of this compound is a direct result of its isotopic relationship with the analyte.
Caption: Mitigation of analytical challenges by a stable isotope-labeled internal standard.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of D-Glycero-D-guloheptonate-d7: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of D-Glycero-D-guloheptonate-d7, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on available safety data and standard laboratory practices.
Immediate Safety Protocols
Before handling this compound for disposal, it is crucial to be aware of its potential hazards and take necessary precautions. According to the Safety Data Sheet (SDS) for the sodium salt of this compound, it may cause eye and skin irritation and could be harmful if inhaled or swallowed.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn.
In the event of an accidental release, the primary concerns are to prevent dust formation and to keep the chemical from entering drains.[1] Spilled material should be carefully collected and placed in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be handled as chemical waste, following institutional and local regulations.
-
Waste Collection:
-
Collect all waste material, including the compound itself and any contaminated items (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.
-
Ensure the container is made of a material compatible with the chemical and can be securely sealed to prevent leakage or the release of dust.
-
-
Labeling and Storage:
-
Label the waste container with the full chemical name: "Waste this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed container in a designated waste accumulation area, away from incompatible materials, until it is collected for disposal.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or the designated chemical waste manager to schedule a pickup for the waste.
-
Provide them with a copy of the Safety Data Sheet to ensure they have all the necessary information for proper handling and disposal.
-
-
Regulatory Compliance:
-
The disposal of this compound must adhere to all applicable federal, state, and local environmental regulations. Professional waste disposal services contracted by your institution will ensure that the material is disposed of in a compliant manner.
-
Quantitative Disposal Data
The available Safety Data Sheet for Sodium this compound does not specify quantitative limits for disposal (e.g., concentration thresholds for drain disposal). The guidance provided is qualitative, emphasizing that the product should not be allowed to enter drains.[1]
| Parameter | Value | Source |
| Drain Disposal | Not Permitted | SDS |
| Environmental Precautions | Do not let product enter drains.[1] | SDS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling D-Glycero-D-guloheptonate-d7
Essential Safety and Handling Guide for D-Glycero-D-guloheptonate-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified in the Safety Data Sheet (SDS).[1]
| Area of Protection | Required PPE | Specifications and Purpose |
| Eye and Face | Safety glasses with side shields or goggles | Protects against splashes and dust particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Use in a laboratory fume hood or with mechanical exhaust | Minimizes inhalation of dust particles.[1] A NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate. |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean laboratory coat and fasten it completely.
-
Gloves: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye Protection: Put on safety glasses or goggles.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated waste container.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward, and hang it in the designated area or dispose of it if it is single-use.
-
Eye Protection: Remove safety glasses or goggles.
-
Hand Hygiene: Wash and dry hands again.
Operational and Disposal Plans
Safe Handling Workflow
The following flowchart outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Hazard, PPE, and Protection Relationship
Understanding the relationship between the potential hazards of a chemical, the corresponding PPE, and the protection afforded is fundamental to laboratory safety. The following diagram illustrates this relationship for this compound.
Caption: Relationship Between Hazards, PPE, and Protection.
Disposal Plan
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and any absorbent materials from spill cleanup, must be disposed of in accordance with institutional and local regulations for chemical waste.
Procedure:
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the chemical name ("this compound contaminated waste") and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.
-
Spills: In the event of a spill, pick up the material without creating dust and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
